7-Methoxy-1-naphthylacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h2-6,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJMGUQHJINLLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CC#N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460472 | |
| Record name | 7-Methoxy-1-naphthylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138113-08-3 | |
| Record name | (7-Methoxynaphthalen-1-yl)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138113-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-1-naphthylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-Methoxynaphthalen-1-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Methoxy-1-naphthylacetonitrile chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core chemical properties, structure, and experimental protocols associated with 7-Methoxy-1-naphthylacetonitrile (CAS No. 138113-08-3). This compound is a key intermediate in the synthesis of Agomelatine (B1665654), a melatonin (B1676174) receptor agonist used as an antidepressant.[1]
Chemical Identity and Properties
This compound is a synthetic organic compound featuring a naphthalene (B1677914) core substituted with a methoxy (B1213986) group at the 7-position and a cyanomethyl group at the 1-position.[1][2] Its chemical and physical properties are essential for its application in pharmaceutical synthesis and research.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a comparative overview of data from various sources.
| Property | Value | Source(s) |
| CAS Number | 138113-08-3 | [3][4][5] |
| Molecular Formula | C₁₃H₁₁NO | [2][4][5] |
| Molecular Weight | 197.23 g/mol | [4][5] |
| Appearance | Pale beige to dark tan solid; White to light yellow to light orange powder/crystal | [1][2] |
| Melting Point | 81-83 °C; 82.0 to 85.0 °C; 83.0 to 86.0 °C | [1] |
| Boiling Point | 398.2 ± 11.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.135 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][6] |
| Purity | >98% (HPLC); >99.0% (HPLC) | [1][5] |
Spectroscopic and Structural Data
The structural integrity and purity of this compound are typically confirmed using spectroscopic methods.
| Spectroscopic Data | Details | Source(s) |
| ¹H NMR (300 MHz, CDCl₃) | δ 3.98 (s, 3H), 4.09 (s, 2H), 7.09 (d, J=2.1 Hz, 1H), 7.22 (dd, J=9.0, 2.4 Hz, 1H), 7.34 (dd, J=7.8, 7.5 Hz, 1H), 7.55 (d, J=8.1 Hz, 1H), 7.78 (d, J=9.0 Hz, 1H), 8.01 (d, J=7.8 Hz, 1H) | [1] |
| Crystal Structure | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| Unit Cell Dimensions | a = 7.5110 (15) Å, b = 9.6170 (19) Å, c = 14.731 (3) Å, β = 101.03 (3)° | [1] |
Chemical Structure
The chemical structure of this compound is fundamental to its reactivity and role as a synthetic precursor.
Caption: Chemical structure of this compound.
Experimental Protocols
Several synthetic routes for this compound have been established, primarily focusing on its role as a precursor to Agomelatine. Below are detailed methodologies for key synthetic transformations.
Synthesis via Dehydroaromatization of 7-methoxy-3,4-dihydro-1-naphthylacetonitrile
This common method involves the aromatization of a dihydronaphthalene precursor.[1][7]
Workflow Diagram:
Caption: Workflow for dehydroaromatization synthesis.
Detailed Protocol:
-
Dissolution: Dissolve 7-methoxy-3,4-dihydro-1-naphthylacetonitrile in a suitable first solvent.[1]
-
Reagent Addition: Add allyl methacrylate to the solution and stir until the mixture is uniform.[1]
-
Catalysis: Introduce a ruthenium/carbon (Ru/C) catalyst to initiate the dehydroaromatization reaction.[1][7]
-
Reaction Monitoring: Monitor the reaction's progress until completion.[1]
-
Catalyst Removal: Upon completion, filter the reaction mixture to remove the solid Ru/C catalyst.[1]
-
Solvent Removal: Remove the first solvent from the filtrate using vacuum distillation.[1]
-
Crystallization: Add a second solvent to the residue, heat the mixture to dissolve the solid, and then cool to induce crystallization.[1][7]
-
Isolation and Drying: Filter the resulting crystals and dry them to obtain pure this compound.[1][7]
Synthesis from 7-Methoxy-1-tetralone (B20472)
This industrial synthesis process involves the reaction of 7-methoxy-1-tetralone with cyanoacetic acid.[8][9]
Logical Relationship Diagram:
Caption: Synthesis from 7-Methoxy-1-tetralone.
Detailed Protocol:
-
Reaction Setup: In a reactor, combine 7-methoxy-1-tetralone, cyanoacetic acid, and a catalytic amount of benzylamine or aniline in toluene.[8][9]
-
Reaction: Heat the mixture to reflux and maintain it until all the starting material has been consumed.[8][9]
-
Workup: Cool the solution and filter. The resulting precipitate is washed with toluene. The filtrate is then washed with a 2N sodium hydroxide (B78521) solution and subsequently with water until it is neutral.[8]
-
Isolation: Remove the solvent by evaporation.[8]
-
Purification: Recrystallize the resulting solid from an ethanol/water mixture (e.g., 80/20) to yield the final product with high chemical purity.[8]
Biological Significance and Applications
This compound is primarily recognized as a crucial intermediate in the industrial production of Agomelatine.[9][10] Agomelatine is a novel antidepressant that acts as an agonist at melatonin (MT1 and MT2) receptors and an antagonist at the serotonin (B10506) 5-HT₂C receptor.[10] Consequently, this compound is also considered an impurity of Agomelatine.[5][11][12] Its synthesis and purification are critical steps in ensuring the quality and efficacy of the final active pharmaceutical ingredient.
Quality Control
The purity of this compound is paramount and is typically assessed using High-Performance Liquid Chromatography (HPLC).[1]
General HPLC Protocol:
-
Sample Preparation: Prepare a standard solution of this compound at a known concentration in a suitable solvent such as methanol (B129727). Dissolve the sample to be analyzed in the same solvent.[1]
-
Chromatographic System:
-
Analysis: Inject both the standard and sample solutions into the HPLC system to determine the purity of the sample by comparing the peak areas.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 138113-08-3 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 138113-08-3 | MOLNOVA [molnova.com]
- 6. This compound | CAS:138113-08-3 | Manufacturer ChemFaces [chemfaces.com]
- 7. CN111377829A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]
- 9. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 10. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 11. amsbio.com [amsbio.com]
- 12. This compound | TargetMol [targetmol.com]
Physicochemical Characterization of 7-Methoxy-1-naphthylacetonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-1-naphthylacetonitrile is a key intermediate in the synthesis of pharmacologically significant molecules, most notably Agomelatine, an antidepressant agent.[1] A thorough understanding of its physicochemical properties is paramount for process optimization, formulation development, and quality control in pharmaceutical manufacturing. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis.
Physicochemical Properties
The physicochemical properties of this compound have been compiled from various sources and are summarized in the table below. It is important to note that some of the presented data are predicted values obtained from computational models.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁NO | [1][2] |
| Molecular Weight | 197.23 g/mol | [1][2] |
| CAS Number | 138113-08-3 | [1][2] |
| Appearance | White to light yellow or light orange powder/crystal | [1] |
| Melting Point | 81-83 °C | [2] |
| 82.0 to 85.0 °C | [1] | |
| 83.0 to 86.0 °C | [1] | |
| Boiling Point (Predicted) | 374.3 ± 17.0 °C at 760 mmHg | [1][2] |
| Density (Predicted) | 1.135 ± 0.06 g/cm³ | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in Methanol. | [1][3] |
| Vapor Pressure (Predicted) | 8.4 x 10⁻⁶ mmHg at 25°C | [1][2] |
| Refractive Index (Predicted) | 1.609 - 1.610 | [1][2] |
| Flash Point (Predicted) | 157.7 ± 14.8 °C | [2] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using a standard melting point apparatus.[4][5][6][7][8]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for sample grinding)
Procedure:
-
Sample Preparation: A small amount of dry, crystalline this compound is placed on a clean, dry surface. The open end of a capillary tube is tapped into the sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. The sample height should be approximately 1-2 mm.[5]
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
-
Heating: The apparatus is turned on and the heating rate is adjusted. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a more accurate measurement, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.[4][6]
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[4]
-
Reporting: The result is reported as a melting point range. For a pure compound, this range is typically narrow (0.5-1.0 °C).[4]
Solubility Determination (Qualitative)
A qualitative assessment of solubility in various solvents can be performed to understand the polarity and dissolution characteristics of this compound.[9][10][11][12]
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Spatula
-
Graduated pipettes or cylinders
Procedure:
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.
-
Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL) is added to the test tube.
-
Mixing: The test tube is vigorously shaken or vortexed for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Observation: The mixture is visually inspected for the presence of undissolved solid.
-
Classification: The solubility is classified based on the observation:
-
Soluble: No undissolved solid is visible.
-
Slightly soluble: A small amount of undissolved solid remains.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Temperature Control: For more precise measurements, the temperature of the solvent should be controlled and recorded, as solubility is temperature-dependent.[10]
Synthesis Workflow
This compound is a crucial intermediate in the synthesis of Agomelatine. One common synthetic route involves the dehydroaromatization of a precursor.[1] The logical workflow for this process is depicted below.
Caption: Synthesis workflow for this compound.
Spectral Characterization Protocols
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[13][14][15][16][17]
General Protocol:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[16] A reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[18][19][20][21][22]
General Protocol:
-
Sample Preparation: A small amount of solid this compound is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded.
-
Data Analysis: The absorption bands in the spectrum are correlated with specific functional groups (e.g., C≡N for the nitrile, C-O for the methoxy (B1213986) group, and C=C for the aromatic naphthalene (B1677914) ring).
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule.[23][24][25][26][27]
General Protocol:
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, often using techniques like electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio.
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
-
Data Analysis: The molecular ion peak confirms the molecular weight of this compound. The fragmentation pattern provides further structural information.
This guide provides a foundational understanding of the physicochemical properties of this compound. For further, more specific applications, it is recommended to consult the primary literature and perform in-house experimental verification.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | CAS:138113-08-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pennwest.edu [pennwest.edu]
- 8. westlab.com [westlab.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. NMR Spectroscopy [www2.chemistry.msu.edu]
- 15. scribd.com [scribd.com]
- 16. azolifesciences.com [azolifesciences.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scribd.com [scribd.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mse.washington.edu [mse.washington.edu]
- 22. ejournal.upi.edu [ejournal.upi.edu]
- 23. fiveable.me [fiveable.me]
- 24. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 25. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Methoxy-1-naphthylacetonitrile (CAS: 138113-08-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-1-naphthylacetonitrile is a key chemical intermediate primarily recognized for its crucial role in the synthesis of the novel antidepressant drug, Agomelatine.[1][2][3] Agomelatine is a melatonergic agonist (MT1 and MT2 receptors) and a serotonin (B10506) 5-HT2C receptor antagonist, a mechanism of action that distinguishes it from traditional antidepressant medications.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its known applications and safety considerations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and purification. The following tables summarize the key quantitative data available for this compound.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 138113-08-3 | [1][2][4] |
| Molecular Formula | C₁₃H₁₁NO | [1][2] |
| Molecular Weight | 197.23 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 81-86 °C | [5] |
| Boiling Point | 374.3 °C (Predicted) | [5] |
| Density | 1.135 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
Table 2: Spectroscopic Data
| Property | Data | Source(s) |
| ¹H NMR (300 MHz, CDCl₃) | δ 3.98 (s, 3H), 4.09 (s, 2H), 7.09 (d, J=2.1 Hz, 1H), 7.22 (dd, J=9.0, 2.4 Hz, 1H), 7.34 (dd, J=7.8, 7.5 Hz, 1H), 7.55 (d, J=8.1 Hz, 1H), 7.78 (d, J=9.0 Hz, 1H), 8.01 (d, J=7.8 Hz, 1H) | [5] |
| Purity (HPLC) | >99.0% | [5] |
Experimental Protocols
The synthesis of this compound is a critical step in the manufacturing of Agomelatine. Several synthetic routes have been reported, with a common and efficient method involving the dehydroaromatization of a precursor.
Synthesis of this compound via Dehydroaromatization
A widely cited method for the preparation of this compound involves the dehydroaromatization of 7-methoxy-3,4-dihydro-1-naphthylacetonitrile.[1][2]
Experimental Workflow: Synthesis
Caption: Synthesis workflow for this compound.
Detailed Methodology:
-
Dissolution: Dissolve 7-methoxy-3,4-dihydro-1-naphthylacetonitrile in a suitable first solvent, such as toluene.[1]
-
Addition of Reagents: Add allyl methacrylate to the solution and stir until the mixture is uniform.[1]
-
Catalysis: Introduce a ruthenium on carbon (Ru/C) catalyst to the reaction mixture to initiate the dehydroaromatization reaction.[1]
-
Reaction Monitoring: Monitor the progress of the reaction until completion using appropriate analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]
-
Catalyst Removal: Upon completion, filter the reaction mixture to remove the solid Ru/C catalyst.[5]
-
Solvent Removal: Remove the first solvent from the filtrate by vacuum distillation.[5]
-
Crystallization: Add a second solvent (e.g., a mixture of ethanol (B145695) and water) to the residue, heat to dissolve the solid, and then allow it to cool to induce crystallization.[5]
-
Isolation and Drying: Isolate the resulting crystals by filtration and dry them to obtain pure this compound.[5]
Quality Control and Analysis: High-Performance Liquid Chromatography (HPLC)
The purity of the synthesized this compound is typically assessed using reverse-phase HPLC.[5]
Experimental Workflow: HPLC Analysis
Caption: HPLC workflow for purity analysis.
Detailed Methodology:
-
Sample Preparation: Prepare a standard solution of this compound of a known concentration in a suitable solvent (e.g., methanol). Prepare the sample to be analyzed by dissolving it in the same solvent.[5]
-
Chromatographic System:
-
Analysis: Inject both the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the peak area of the main component in the sample chromatogram to that of the standard solution to determine the purity of the sample.[5]
Biological Activity and Signaling Pathways
Currently, there is a notable lack of publicly available data on the specific biological activity, mechanism of action, and associated signaling pathways of this compound itself. It is primarily characterized as a synthetic intermediate and an impurity in the final drug product, Agomelatine.[3] While Agomelatine is a known 5-HT2C receptor antagonist, there is no direct evidence to suggest that this compound shares this activity.[1] Further research would be required to elucidate any intrinsic pharmacological properties of this compound.
Logical Relationship: Synthesis of Agomelatine
Caption: Simplified synthetic pathway to Agomelatine.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
Table 3: Safety Information
| Category | Information | Source(s) |
| Hazard Class | 6.1 (Toxic substances) | [5] |
| Packing Group | III | [5] |
| UN Number | 3439 | [5] |
It is imperative to use personal protective equipment (PPE), including gloves, safety goggles, and a respirator, when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a well-characterized chemical compound with a defined and critical role as a key intermediate in the synthesis of the antidepressant Agomelatine. Its physical and chemical properties have been extensively documented, and reliable protocols for its synthesis and purification are available. While its synthetic utility is clear, there is currently no significant body of evidence to suggest that this compound possesses inherent biological activity. Future research could explore the pharmacological profile of this molecule to determine if it has any effects independent of its role as a precursor to Agomelatine. For now, its primary importance to researchers, scientists, and drug development professionals lies in its efficient conversion to a therapeutically valuable drug.
References
- 1. Pharmacological Modulation of 5-HT2C Receptor Activity Produces Bidirectional Changes in Locomotor Activity, Responding for a Conditioned Reinforcer, and Mesolimbic DA Release in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 138113-08-3 | MOLNOVA [molnova.com]
- 3. benchchem.com [benchchem.com]
- 4. A Positive Allosteric Modulator of the Serotonin 5-HT2C Receptor for Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:138113-08-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
Spectroscopic Profile of 7-Methoxy-1-naphthylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 7-Methoxy-1-naphthylacetonitrile, a key intermediate in the synthesis of the antidepressant agomelatine.[1] This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and quality control of this compound.
Chemical Structure and Properties
-
IUPAC Name: (7-methoxy-1-naphthyl)acetonitrile[2]
-
Synonyms: 7-Methoxy-1-naphthaleneacetonitrile, 2-(7-methoxy-1-naphthyl)acetonitrile, 7-Methoxy-1-naphthylmethylcyanide[2][3]
-
CAS Number: 138113-08-3[3]
-
Molecular Formula: C₁₃H₁₁NO[3]
-
Molecular Weight: 197.23 g/mol [3]
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.01 | d | 1H | 7.8 | Aromatic H |
| 7.78 | d | 1H | 9.0 | Aromatic H |
| 7.55 | d | 1H | 8.1 | Aromatic H |
| 7.34 | dd | 1H | 7.8, 7.5 | Aromatic H |
| 7.22 | dd | 1H | 9.0, 2.4 | Aromatic H |
| 7.09 | d | 1H | 2.1 | Aromatic H |
| 4.09 | s | 2H | -CH₂-CN | |
| 3.98 | s | 3H | -OCH₃ |
Solvent: CDCl₃, Frequency: 300 MHz
Infrared (IR) Spectroscopy
Table 2: Predicted Key IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C≡N (Nitrile) | 2260 - 2240 |
| C-H (Aromatic) | 3100 - 3000 |
| C-H (Aliphatic) | 3000 - 2850 |
| C=C (Aromatic) | 1600 - 1450 |
| C-O (Aryl ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |
Mass Spectrometry (MS)
Detailed fragmentation data for this compound is not extensively reported. However, the expected molecular ion peak can be readily determined.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 197.08 | [M]⁺, Molecular ion peak corresponding to C₁₃H₁₁NO |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for the specific instrumentation and laboratory conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
For the ¹³C spectrum, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.
-
Set the appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Collect a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.
-
Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform a background subtraction.
-
Identify and label the significant absorption bands in the spectrum.
-
Correlate the observed bands with known functional group frequencies.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern.
Methodology (Electron Ionization - EI):
-
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.[4]
-
Further dilute the solution as necessary to avoid saturating the detector.[4]
-
-
Instrument Setup:
-
The sample is introduced into the ion source (e.g., via direct infusion or through a gas chromatograph).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[5]
-
-
Data Acquisition:
-
The resulting positively charged ions and fragments are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5]
-
The detector records the abundance of each ion at a specific m/z value.
-
-
Data Processing:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain insights into the molecule's structure.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide on the Solubility of 7-Methoxy-1-naphthylacetonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 7-Methoxy-1-naphthylacetonitrile, a key intermediate in the synthesis of the antidepressant agomelatine.[1] Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and analytical characterization. This document compiles available solubility data, presents a generalized experimental protocol for solubility determination, and illustrates the experimental workflow.
Quantitative and Qualitative Solubility Data
| Solvent Category | Solvent | Type | Solubility | Temperature (°C) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Quantitative | 45 mg/mL | Not Specified |
| Acetone | Qualitative | Soluble | Not Specified | |
| Ethyl Acetate | Qualitative | Soluble | Not Specified | |
| Chlorinated | Dichloromethane | Qualitative | Soluble | Not Specified |
| Chloroform | Qualitative | Soluble | Not Specified | |
| Polar Protic | Methanol | Qualitative | Slightly Soluble | Not Specified |
Note: The qualitative term "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration is not specified in the cited sources. "Slightly Soluble" suggests a lower solubility. For precise applications, experimental determination of solubility is recommended.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of saturation and can be adapted for various scales and levels of precision.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of appropriate purity
-
Vials with screw caps (B75204) or sealed test tubes
-
Magnetic stirrer and stir bars or a shaker bath
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Analytical balance
-
Micropipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that saturation is reached.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or on a magnetic stirrer within a temperature-controlled bath.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is fully saturated. The time required may vary depending on the compound and solvent.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility measurements.
-
-
Quantification:
-
Transfer the filtered, saturated solution into a volumetric flask and dilute with the same solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution by HPLC. A common method involves a C18 reversed-phase column with a mobile phase such as a methanol/water mixture, and UV detection.[1][2]
-
Construct a calibration curve from the standard solutions (peak area vs. concentration).
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as mg/mL, g/100 mL, or molarity.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.
Caption: General workflow for experimental solubility determination.
This guide provides a foundational understanding of the solubility of this compound. For specific research and development needs, it is highly recommended to perform experimental solubility studies under the precise conditions of interest.
References
An In-depth Technical Guide to the Synthesis of 7-Methoxy-1-naphthylacetonitrile from 7-methoxy-1-tetralone
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthetic pathways for producing 7-Methoxy-1-naphthylacetonitrile, a key intermediate in the synthesis of the antidepressant agomelatine (B1665654), starting from 7-methoxy-1-tetralone (B20472).[1][2][3] This guide includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support research and development in medicinal chemistry and process development.
Introduction
This compound is a critical building block in the pharmaceutical industry, most notably for the manufacture of agomelatine.[4] Agomelatine is recognized for its unique mechanism of action as a melatoninergic agonist and a 5-HT2C antagonist, offering therapeutic benefits in the treatment of major depressive disorders.[4][5] An efficient and scalable synthesis of its intermediates is therefore of significant interest. This document outlines the primary industrial method for synthesizing this compound from 7-methoxy-1-tetralone, focusing on a two-step process involving a condensation reaction followed by aromatization.
Primary Synthetic Pathway: Condensation and Aromatization
The most industrially viable and commonly employed route for the synthesis of this compound from 7-methoxy-1-tetralone proceeds through the formation of an intermediate, (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile, which is subsequently aromatized.[5][6]
Caption: Overall synthetic scheme from 7-methoxy-1-tetralone.
Step 1: Synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile
This initial step involves a Knoevenagel-type condensation of 7-methoxy-1-tetralone with cyanoacetic acid. The reaction is typically catalyzed by an amine, such as benzylamine (B48309) or aniline, in the presence of a carboxylic acid like heptanoic acid, with azeotropic removal of water.[6][7]
Experimental Protocol: Condensation Reaction
Materials:
-
7-methoxy-1-tetralone
-
Cyanoacetic acid
-
Heptanoic acid
-
Benzylamine (or Aniline)
-
2N Sodium hydroxide (B78521) solution
-
Ethanol (B145695)/water mixture (80/20)
Procedure:
-
A reactor is charged with 7-methoxy-1-tetralone, cyanoacetic acid, heptanoic acid, and benzylamine in toluene.[6][7]
-
The reaction mixture is heated to reflux, and the water formed during the reaction is removed azeotropically.[5]
-
The reaction progress is monitored until the starting material is consumed.
-
Upon completion, the solution is cooled, and the precipitate is filtered.
-
The filtrate is washed sequentially with a 2N sodium hydroxide solution and then with water until a neutral pH is achieved.[7]
-
The solvent is removed by evaporation under reduced pressure.
-
The resulting solid is recrystallized from an ethanol/water (80/20) mixture to yield the purified (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile.[6][7]
Quantitative Data for Condensation Step
| Reactant/Product | Molar Mass ( g/mol ) | Amount | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| 7-methoxy-1-tetralone | 176.21 | 85.0 kg | - | >99 | - | [6][7] |
| Cyanoacetic acid | 85.06 | 60.3 kg | - | - | - | [6][7] |
| Benzylamine | 107.15 | 12.7 kg | - | - | - | [6][7] |
| (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | 199.25 | - | 90 | >99 | 48-50 | [6][7] |
Step 2: Synthesis of this compound
The second step is the aromatization of the dihydronaphthalene intermediate to the final naphthalene (B1677914) derivative. This is a dehydrogenation reaction, and several methods have been reported, with catalytic dehydrogenation being the most common in an industrial setting.
Experimental Protocol: Aromatization Reaction
Method A: Palladium-on-Carbon Catalysis
Materials:
-
(7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile
-
5% Palladium-on-carbon (Pd/C)
-
Allyl methacrylate (B99206)
-
Toluene
-
Ethanol/water mixture (80/20)
Procedure:
-
A reactor is charged with 5% palladium-on-carbon in toluene and heated to reflux.[6]
-
A solution of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile in toluene is added, followed by the addition of allyl methacrylate, which acts as a hydrogen acceptor.[6]
-
The reaction is maintained at reflux, and its progress is monitored by vapor phase chromatography.
-
Once the reaction is complete, the mixture is cooled and filtered to remove the catalyst.
-
The toluene is removed by evaporation.
-
The resulting solid residue is recrystallized from an ethanol/water (80/20) mixture to give the final product.[6]
Method B: Ruthenium/Carbon Catalysis
Materials:
-
(7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile
-
5% Ruthenium/carbon (Ru/C)
-
Allyl methacrylate
-
Toluene (or Ethanol)
Procedure:
-
(7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile is dissolved in toluene or ethanol in a reaction vessel.[8]
-
Allyl methacrylate is added, and the mixture is stirred.[8]
-
5% Ru/C catalyst is added to the mixture.[8]
-
The mixture is heated to 70-80°C and stirred for several hours.[8]
-
The reaction is monitored by GC analysis.
-
After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization.[8][9]
Quantitative Data for Aromatization Step
| Reactant/Product | Molar Mass ( g/mol ) | Catalyst | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | 199.25 | 5% Pd/C | 91 | >99 | - | [6] |
| This compound | 197.23 | 5% Pd/C | - | - | 83 | [6] |
| (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | 199.25 | 5% Ru/C | - | - | - | [8] |
| This compound | 197.23 | 5% Ru/C | High | High | - | [8] |
Alternative Synthetic Route
An alternative, though less industrially favored, three-step synthesis has also been described in the literature.[4][5] This pathway involves the reaction of 7-methoxy-1-tetralone with LiCH₂CN, followed by dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and finally dehydration in an acidic medium.[4][5][6] This route is generally considered to have a mediocre overall yield (around 76%) and utilizes reagents like DDQ and benzene, which are less desirable for large-scale industrial applications due to cost and environmental concerns.[4]
Caption: Alternative three-step synthesis pathway.
Conclusion
The synthesis of this compound from 7-methoxy-1-tetralone is a well-established process, with the two-step condensation and catalytic aromatization being the most efficient and industrially applicable method. This route provides high yields and purity while utilizing more environmentally benign reagents compared to older methods. The detailed protocols and quantitative data presented in this guide are intended to assist researchers and drug development professionals in the successful implementation and optimization of this important synthetic transformation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. China Agomelatine Intermediate/ this compound 138113-08-3,Buy Agomelatine Intermediate/ this compound 138113-08-3 Online -china-sinoway.com [china-sinoway.com]
- 3. Page loading... [wap.guidechem.com]
- 4. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 5. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 6. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 7. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]
- 8. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN111377829A - Preparation method of this compound - Google Patents [patents.google.com]
The Pivotal Role of 7-Methoxy-1-naphthylacetonitrile in the Synthesis of Agomelatine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of 7-Methoxy-1-naphthylacetonitrile as a key intermediate in the synthesis of agomelatine (B1665654), a novel antidepressant. Agomelatine's unique pharmacological profile, acting as both a melatoninergic agonist (MT1 and MT2 receptors) and a serotonin (B10506) 5-HT2C receptor antagonist, has established it as a significant therapeutic agent for major depressive disorder.[1][2][3][4][5] The efficiency and scalability of agomelatine synthesis are of paramount importance, and the synthetic routes involving this compound have been a central focus of process development.
Introduction to Agomelatine and its Synthesis
Agomelatine, chemically known as N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, possesses a unique mechanism of action that distinguishes it from conventional antidepressants.[3][4][5] This has driven considerable research into optimizing its manufacturing process to ensure high yield and purity. Early synthetic routes were often lengthy, multi-step processes with modest overall yields. For instance, an initial eight-step synthesis starting from 7-methoxy-1-tetralone (B20472) resulted in an average yield of less than 30%.[1][6] The development of more streamlined and industrially viable processes has been crucial, with many of these improved routes converging on the synthesis and subsequent transformation of this compound.
Synthesis of the Key Intermediate: this compound
The preparation of this compound is a critical phase in the overall synthesis of agomelatine. Several synthetic strategies have been developed, primarily starting from 7-methoxy-1-tetralone.
Synthesis via (7-methoxy-3,4-dihydro-1-naphthalenyl)-acetonitrile
A prominent and industrially relevant method involves the Knoevenagel condensation of 7-methoxy-1-tetralone with cyanoacetic acid, followed by aromatization. This pathway proceeds through the intermediate (7-methoxy-3,4-dihydro-1-naphthalenyl)-acetonitrile.
The overall transformation can be visualized as follows:
Caption: Synthesis of this compound.
-
Reaction Setup: In a suitable reactor, charge 85.0 kg of 7-methoxy-1-tetralone, 60.3 kg of cyanoacetic acid, 15.6 kg of heptanoic acid, and 11.0 kg of aniline (B41778) in toluene.[1][6]
-
Reaction Execution: Heat the mixture to reflux.
-
Work-up: Once the starting material is consumed (monitored by a suitable chromatographic technique), cool the solution and filter the precipitate.
-
Purification: The resulting solid can be further purified by recrystallization from an ethanol/water mixture (e.g., 80/20 v/v) to yield the product with high purity.
-
Reaction Setup: In a reactor, charge 12.6 kg of 5% palladium-on-carbon in toluene and heat to reflux.[1][7]
-
Addition of Substrate: Add a solution of 96.1 kg of (7-methoxy-3,4-dihydro-1-naphthalenyl)-acetonitrile in toluene and 63.7 kg of allyl methacrylate.[1]
-
Reaction Monitoring: Maintain the reaction at reflux and monitor its progress by vapor phase chromatography.
-
Work-up: Upon completion, cool the reaction mixture to ambient temperature and filter to remove the catalyst.
-
Purification: Evaporate the solvent from the filtrate. The resulting solid residue is recrystallized from an ethanol/water (80/20) mixture to yield this compound.[1][6]
| Step | Product | Yield | Purity | Melting Point | Reference |
| Recrystallization | This compound | 91% | >99% | 83°C | [6] |
| Recrystallization | (7-methoxy-3,4-dihydro-1-naphthalenyl)-acetonitrile | 90% | >99% | 48-50°C | [1] |
Alternative Synthesis Routes
Other reported methods for the synthesis of this compound include a three-step process starting from 7-methoxy-1-tetralone involving the action of LiCH₂CN, followed by dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and subsequent dehydration.[2][6] However, this route is considered less industrially favorable due to the high cost and environmental concerns associated with the reagents, as well as a modest overall yield of 76%.[2][6]
Conversion of this compound to Agomelatine
The final stage of the synthesis involves the transformation of the nitrile group of this compound into the N-acetylethyl side chain of agomelatine. This is typically achieved through a two-step process: reduction of the nitrile to a primary amine, followed by acetylation.
The logical workflow for this conversion is as follows:
Caption: Final steps in the synthesis of Agomelatine.
Note: Specific industrial-scale protocols for this step are proprietary. The following is a general laboratory-scale procedure based on common chemical transformations.
-
Reaction Setup: In a suitable reaction vessel under an inert atmosphere, dissolve this compound in a suitable solvent (e.g., tetrahydrofuran (B95107) or diethyl ether).
-
Reducing Agent: Add a reducing agent capable of converting a nitrile to a primary amine (e.g., Lithium aluminum hydride (LiAlH₄) or Raney nickel with hydrogen). The choice of reagent will dictate the specific reaction conditions.
-
Reaction Execution: The reaction is typically carried out at a controlled temperature (e.g., 0°C to reflux), and the progress is monitored by an appropriate analytical technique.
-
Work-up: Once the reduction is complete, the reaction is carefully quenched, and the product, 2-(7-methoxy-1-naphthyl)ethanamine, is isolated through extraction and purification.
Note: The following is a general laboratory-scale procedure.
-
Reaction Setup: Dissolve the isolated 2-(7-methoxy-1-naphthyl)ethanamine in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Acetylation: Add a stoichiometric amount of an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct.[6][7]
-
Reaction Monitoring: The reaction is typically stirred at room temperature and monitored for completion.
-
Work-up and Purification: Upon completion, the reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated. The crude agomelatine is purified by recrystallization or column chromatography to yield the final active pharmaceutical ingredient.
Conclusion
This compound is a cornerstone intermediate in the efficient and scalable synthesis of agomelatine. The synthetic routes proceeding through this compound, particularly those originating from 7-methoxy-1-tetralone, offer significant advantages in terms of yield and industrial applicability over earlier, more cumbersome methods. The detailed understanding of the synthesis and purification of this compound, as well as its subsequent conversion to agomelatine, is essential for professionals engaged in the research, development, and manufacturing of this important antidepressant. The protocols and data presented in this guide provide a comprehensive overview of the core chemical transformations involved in this critical synthetic pathway.
References
- 1. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 2. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 7. EP1564205B1 - Process for synthesizing (7-methoxy-1-naphthyl) acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
A Technical Guide to the Fundamental Reactivity of the Nitrile Group in 7-Methoxy-1-naphthylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fundamental reactivity of the nitrile group in 7-Methoxy-1-naphthylacetonitrile, a key intermediate in the synthesis of the antidepressant agomelatine (B1665654). The document outlines common synthetic routes, explores the chemical behavior of the nitrile moiety, and provides detailed experimental protocols.
Introduction
This compound (CAS 138113-08-3) is a crucial building block in medicinal chemistry, most notably for the synthesis of agomelatine.[1][2] Agomelatine is a melatoninergic agonist (MT1 and MT2 receptors) and a 5-HT2C receptor antagonist, properties that confer its antidepressant effects.[2][3] The reactivity of the nitrile group (-C≡N) is central to the utility of this compound, allowing for its conversion into other functional groups necessary for the final drug molecule. The electronic properties of the 7-methoxy-1-naphthyl substituent play a significant role in modulating this reactivity.
Synthesis of this compound
The industrial synthesis of this compound has been approached through various routes, primarily aiming for efficiency, cost-effectiveness, and environmental safety.[1][4] Early methods often started from 7-methoxy-1-tetralone (B20472) but suffered from low yields or the use of hazardous reagents.[2][4] More recent and optimized syntheses have been developed to overcome these challenges.
Key Synthetic Pathways
Two prominent strategies for the synthesis of this compound involve:
-
Dehydrogenation of a Dihydro Intermediate: This common approach involves the synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile, which is then aromatized to yield the final product.[5][6]
-
Cyanation of a Naphthylmethyl Derivative: This route starts from a pre-formed naphthyl structure, such as 7-methoxy-1-naphthoic acid, which is reduced and then cyanated.[1]
The following diagram illustrates these generalized synthetic approaches.
Caption: Generalized Synthetic Pathways to this compound.
Summary of Synthetic Data
| Starting Material | Key Reagents/Steps | Overall Yield | Reference |
| 7-Methoxy-1-tetralone | 1. Cyanoacetic acid, benzylamine2. Dehydrogenation (Pd/C or Ru/C) | >90% (for dehydrogenation step) | [2][5] |
| 7-Methoxy-1-tetralone | LiCH₂CN, DDQ, acid | 76% | [1][4] |
| 7-Methoxy-1-naphthoic acid | 1. Reduction (BH₃)2. Mesylation3. Cyanation (KCN) | ~91% (for reduction step), quantitative (for cyanation step) | [1] |
Fundamental Reactivity of the Nitrile Group
The nitrile group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic.[7][8] This electrophilicity is the basis for its most common transformations: hydrolysis, reduction, and addition of organometallic reagents.[9] The electron-donating nature of the 7-methoxy-1-naphthyl system is expected to slightly reduce the electrophilicity of the nitrile carbon compared to unsubstituted benzonitrile, potentially requiring more forcing conditions for some reactions.[10]
Caption: Core Reactivity of the Nitrile Group in this compound.
Reduction to Primary Amines
The reduction of the nitrile group is a fundamental transformation that yields primary amines. This reaction is critical for the synthesis of agomelatine, where the nitrile is reduced to an ethylamine (B1201723) side chain.
-
Reagents: Powerful reducing agents like Lithium aluminum hydride (LiAlH₄) are highly effective.[8][9] Catalytic hydrogenation (e.g., H₂ with a metal catalyst like Palladium or Nickel) can also be employed.[8]
-
Mechanism: The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, forming an imine anion intermediate, which is then further reduced to the amine.[9]
Hydrolysis to Carboxylic Acids
Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids.[8][11] This reaction proceeds through an amide intermediate.[7]
-
Conditions: The reaction typically requires heating with a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH).[8]
-
Mechanism (Acid-catalyzed): The nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon. A water molecule then attacks the carbon, and after a series of proton transfers, an amide is formed. Further hydrolysis of the amide yields the carboxylic acid.[11]
Reaction with Organometallic Reagents
Grignard reagents or organolithium compounds can add to the nitrile group to form ketones after an aqueous workup.[7][8]
-
Mechanism: The organometallic reagent acts as a nucleophile, attacking the nitrile carbon to form an imine anion salt. This intermediate is stable to further addition. Subsequent hydrolysis protonates the nitrogen, which is then eliminated to reveal the ketone.[7]
Experimental Protocols
The following are representative experimental protocols derived from the literature for the synthesis and key reactions of this compound.
Protocol 1: Synthesis via Dehydrogenation of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile
This protocol describes the aromatization step to produce the target compound.
Caption: Experimental Workflow for the Synthesis of this compound.
Methodology:
-
Dissolution: In a suitable reaction vessel, dissolve 7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile (1 equivalent) in a solvent such as toluene (B28343) or ethanol.[5]
-
Reagent Addition: Add allyl methacrylate (approx. 1.4 equivalents) and stir the mixture.[5]
-
Catalysis: Add a catalytic amount of 5% Ruthenium on carbon (Ru/C).[5]
-
Reaction: Heat the mixture to 70-80°C and maintain with stirring for 4-6 hours.[5]
-
Monitoring: Track the disappearance of the starting material using Gas Chromatography (GC).[5]
-
Isolation: Once the reaction is complete, cool the mixture and filter off the catalyst.[12]
-
Purification: Remove the solvent under reduced pressure. The resulting solid can be recrystallized from a solvent system like ethanol/water to yield pure this compound.[2][12]
Protocol 2: Reduction of this compound to 2-(7-Methoxy-1-naphthyl)ethan-1-amine
This protocol is a key step in the synthesis of agomelatine.
Methodology: (Note: This is a generalized protocol for nitrile reduction with LiAlH₄ and must be performed with extreme caution under an inert atmosphere.)
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of Lithium aluminum hydride (LiAlH₄, 1.5-2.0 equivalents) in an anhydrous ether solvent (e.g., THF or diethyl ether).[10]
-
Addition: Cool the suspension in an ice bath. Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent via a dropping funnel.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Isolation: Filter the resulting aluminum salts and wash them thoroughly with an organic solvent.
-
Purification: Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude primary amine. Further purification can be achieved by distillation or chromatography.
Conclusion
This compound is a valuable intermediate whose utility is defined by the versatile reactivity of its nitrile group. The primary transformations of this group—reduction to amines, hydrolysis to carboxylic acids, and conversion to ketones—provide access to a wide range of molecular architectures. Understanding these fundamental reactions, the influence of the methoxy-naphthyl moiety, and the optimized synthetic protocols is essential for researchers in organic synthesis and drug development. The well-established conversion of this compound to agomelatine highlights the practical importance of mastering the chemistry of this functional group.
References
- 1. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 2. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN113527139A - Method for synthesizing this compound and intermediate - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 12. benchchem.com [benchchem.com]
7-Methoxy-1-naphthylacetonitrile: A Technical Overview of a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-1-naphthylacetonitrile is a synthetic organic compound that holds a significant position in the landscape of pharmaceutical manufacturing. While extensive research has been dedicated to its synthesis and purification, it is crucial to note that its primary role is that of a key intermediate in the production of the novel antidepressant, Agomelatine (B1665654).[1][2] As such, the biological activities of this compound itself are not extensively documented in publicly available literature. This technical guide, therefore, will provide a comprehensive overview of its chemical properties, detailed synthesis protocols, and its pivotal role in the synthesis of Agomelatine. The known pharmacological profile of Agomelatine will be discussed to provide context for the importance of this precursor molecule.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-(7-methoxynaphthalen-1-yl)acetonitrile, 7-Methoxy-1-naphthylmethylcyanide |
| CAS Number | 138113-08-3 |
| Molecular Formula | C₁₃H₁₁NO |
| Molecular Weight | 197.24 g/mol |
| Appearance | Light yellow to white crystalline powder |
| Melting Point | 83-86 °C |
| Purity | Typically >99.0% (HPLC) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Synthesis of this compound
The industrial synthesis of this compound has been optimized to ensure high yield and purity, which is critical for its use in pharmaceutical manufacturing. Below is a detailed protocol for a common synthesis route.
Experimental Protocol: Synthesis from 7-methoxy-1-tetralone (B20472)
This process involves the reaction of 7-methoxy-1-tetralone with cyanoacetic acid followed by dehydrogenation.
Step 1: Synthesis of (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile
-
In a suitable reactor, combine 7-methoxy-1-tetralone, cyanoacetic acid, and a catalytic amount of an amine (e.g., benzylamine (B48309) or aniline) in a solvent such as toluene.
-
Heat the mixture to reflux, and remove the water formed during the reaction.
-
Monitor the reaction until all the starting 7-methoxy-1-tetralone has been consumed.
-
Cool the reaction mixture and filter to remove any solids.
-
Wash the filtrate with a basic solution (e.g., 2N sodium hydroxide (B78521) solution) and then with water until neutral.
-
Evaporate the solvent to obtain the crude (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile.
Step 2: Dehydrogenation to this compound
-
Dissolve the crude product from Step 1 in a suitable solvent like toluene.
-
Add a dehydrogenation catalyst, such as 5% palladium-on-carbon.
-
Heat the mixture to reflux.
-
Upon completion of the reaction, cool the mixture and filter to remove the catalyst.
-
Evaporate the solvent from the filtrate.
-
Recrystallize the resulting solid from an ethanol/water mixture to yield pure this compound.
Pivotal Role in Agomelatine Synthesis
This compound serves as the immediate precursor to N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, more commonly known as Agomelatine. The nitrile group of this compound is reduced to a primary amine, which is then acetylated to form the final active pharmaceutical ingredient.
Experimental Protocol: Conversion to Agomelatine
-
Reduction: The nitrile group of this compound is reduced to a primary amine (2-(7-methoxy-1-naphthyl)ethanamine). This can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.
-
Acetylation: The resulting amine is then acetylated using an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a base to yield Agomelatine.
Pharmacological Context: The Biological Activities of Agomelatine
To understand the significance of this compound, it is essential to consider the pharmacological profile of the drug it is used to synthesize, Agomelatine. Agomelatine is an antidepressant with a unique mechanism of action.[3] It is an agonist of the melatoninergic MT1 and MT2 receptors and an antagonist of the serotonergic 5-HT2C receptor.[3] This dual action is believed to contribute to its efficacy in treating major depressive disorder, particularly in patients with associated sleep disturbances.[3]
The agonistic activity at melatonin (B1676174) receptors helps to resynchronize circadian rhythms, which are often disrupted in depression. The antagonism of the 5-HT2C receptor leads to an increase in dopamine (B1211576) and norepinephrine (B1679862) release in the prefrontal cortex, which is a common mechanism of action for many antidepressant drugs.
References
Methodological & Application
Synthesis Protocol for 7-Methoxy-1-naphthylacetonitrile: An Application for Drug Development Professionals
Introduction: 7-Methoxy-1-naphthylacetonitrile is a key intermediate in the synthesis of the antidepressant agomelatine (B1665654).[1][2][3] Agomelatine is an agonist of melatoninergic receptors and an antagonist of the 5-HT2C receptor, properties that contribute to its therapeutic effects in treating major depression and other disorders.[1][2][3] This document provides a detailed, two-step industrial synthesis protocol for this compound, starting from 7-methoxy-1-tetralone (B20472).
Quantitative Data Summary
| Parameter | Step 1: (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | Step 2: this compound | Reference |
| Starting Material | 7-Methoxy-1-tetralone | (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | [1][3][4] |
| Key Reagents | Cyanoacetic acid, Benzylamine (B48309), Heptanoic acid, Toluene (B28343) | 5% Palladium on carbon, Allyl methacrylate, Toluene | [3][4] |
| Reaction Time | Not specified (reaction monitored until completion) | Not specified (reaction monitored by chromatography) | [3][4] |
| Yield | 87-90% | 91% | [3][4] |
| Melting Point | 48-50°C | 83°C | [3][4] |
| Purity | >99% | >99% | [3][4] |
Experimental Protocols
This synthesis is divided into two main steps: the formation of the intermediate (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile and its subsequent dehydrogenation to the final product.
Step 1: Synthesis of (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile
This procedure details the condensation reaction of 7-methoxy-1-tetralone with cyanoacetic acid.
Materials:
-
7-Methoxy-1-tetralone
-
Cyanoacetic acid
-
Benzylamine
-
Heptanoic acid
-
Toluene
-
2N Sodium hydroxide (B78521) solution
-
Ethanol
-
Water
-
Heating and cooling system
-
Filtration apparatus
-
Evaporator
Procedure:
-
Charge a 670-liter reactor with 85.0 kg of 7-methoxy-1-tetralone, 60.3 kg of cyanoacetic acid, 15.6 kg of heptanoic acid, and 12.7 kg of benzylamine in toluene.[3][4]
-
Monitor the reaction until all the starting 7-methoxy-1-tetralone has been consumed.
-
Cool the solution and filter the resulting precipitate.
-
Wash the precipitate with toluene.
-
Wash the filtrate with a 2N sodium hydroxide solution and then with water until neutral.[4]
-
Remove the toluene by evaporation to obtain a solid residue.
-
Recrystallize the solid from an ethanol/water (80/20) mixture.[3][4]
-
This yields the intermediate product, (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile, with a yield of 87-90% and a chemical purity exceeding 99%.[4] The melting point is 48-50°C.[3][4]
Step 2: Synthesis of this compound
This part of the protocol describes the dehydrogenation of the intermediate to form the final product.
Materials:
-
(7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile
-
5% Palladium on carbon
-
Allyl methacrylate
-
Toluene
-
Ethanol
-
Water
-
Reaction vessel (e.g., 670 L reactor)[3]
-
Heating system
-
Vapor phase chromatography equipment for monitoring
Procedure:
-
Introduce 12.6 kg of 5% palladium-on-carbon in toluene into a 670-liter reactor and heat to reflux.[3]
-
Add a solution of 96.1 kg of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile dissolved in toluene.[3]
-
Add 63.7 kg of allyl methacrylate.[3]
-
Continue the reaction at reflux and monitor its progress by vapor phase chromatography.[3]
-
Once the reaction is complete, cool the mixture and filter to remove the catalyst.
-
Remove the toluene by evaporation.
-
Recrystallize the resulting solid residue from an ethanol/water (80/20) mixture.[1][3]
-
This process yields the final product, this compound, with a yield of 91% and a chemical purity exceeding 99%.[1][3] The melting point is 83°C.[1][3] An alternative method using ruthenium on carbon as the catalyst has also been described.[5][6]
Visualized Experimental Workflow
The following diagram illustrates the two-step synthesis process from the starting material to the final product.
Caption: Workflow for the synthesis of this compound.
References
- 1. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 2. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 3. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 4. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN111377829A - Preparation method of this compound - Google Patents [patents.google.com]
Application Notes and Protocols: Ruthenium-Catalyzed Dehydroaromatization for 7-Methoxy-1-naphthylacetonitrile Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methoxy-1-naphthylacetonitrile is a key intermediate in the synthesis of the antidepressant drug Agomelatine (B1665654).[1] Efficient and scalable synthetic routes to this intermediate are of significant interest to the pharmaceutical industry. Traditional methods for the synthesis of this compound have often involved multiple steps, costly reagents, and challenging purification procedures.[2][3] Ruthenium-catalyzed dehydroaromatization has emerged as a promising alternative, offering a more direct and atom-economical approach. This application note details a robust protocol for the synthesis of this compound via the dehydroaromatization of 7-methoxy-3,4-dihydro-1-naphthylacetonitrile using a heterogeneous ruthenium-on-carbon (Ru/C) catalyst.
Reaction Principle
The core of this method is the catalytic dehydrogenation of the partially saturated naphthalene (B1677914) ring system of 7-methoxy-3,4-dihydro-1-naphthylacetonitrile to the fully aromatic this compound. Ruthenium, a versatile transition metal catalyst, effectively facilitates the removal of hydrogen atoms, leading to the formation of the desired aromatic product.[4] The use of a heterogeneous catalyst like Ru/C simplifies product purification and allows for catalyst recycling, enhancing the sustainability and cost-effectiveness of the process.[5]
Experimental Data
The following table summarizes the quantitative data obtained from a representative experiment for the ruthenium-catalyzed dehydroaromatization.
| Parameter | Value | Reference |
| Starting Material | 7-methoxy-3,4-dihydro-1-naphthylacetonitrile | [5] |
| Catalyst | 5% Ruthenium on Carbon (Ru/C) | [5] |
| Solvent | Toluene (B28343) | [5] |
| Additive | Allyl methacrylate (B99206) | [5] |
| Reaction Temperature | 80 °C | [5] |
| Reaction Time | 4 hours | [5] |
| Product Yield | 96.2% | [5] |
| Product Purity (GC) | 99.3% | [5] |
Table 1: Summary of quantitative data for the synthesis of this compound.
Catalyst Reusability
A key advantage of this protocol is the ability to recycle the ruthenium/carbon catalyst. The following table demonstrates the catalyst's performance over multiple reaction cycles.
| Cycle Number | Reaction Time (hr) | Product Content (%) | Yield (%) | Reference |
| 1 | 4.0 | 99.3 | 96.2 | [5] |
| 2 | 4.0 | 99.2 | 95.1 | [5] |
| 3 | 5.0 | 99.0 | 95.4 | [5] |
| 4 | Not specified | Not specified | Not specified | [5] |
Table 2: Catalyst reusability data.[5]
Experimental Protocol
This protocol is adapted from the procedure described in patent CN111377829A.[5]
Materials:
-
7-methoxy-3,4-dihydro-1-naphthylacetonitrile (Substrate)
-
Toluene (Solvent)
-
Allyl methacrylate (Additive)
-
5% Ruthenium on Carbon (Catalyst)
-
65% Ethanol-water solution (for crystallization)
-
50% Ethanol-water solution (for washing)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
500 mL four-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Thermometer
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 500 mL four-neck flask, add 50.0 g (0.25 mol) of 7-methoxy-3,4-dihydro-1-naphthylacetonitrile and 350 mL of toluene.
-
Dissolution: Stir the mixture at room temperature until the starting material is completely dissolved.
-
Additive Addition: Add 42.5 g (0.34 mol) of allyl methacrylate to the solution and continue stirring for 10 minutes.
-
Catalyst Addition: Carefully add 2.5 g of 5% ruthenium/carbon catalyst to the reaction mixture.
-
Dehydroaromatization Reaction: Heat the reaction mixture to 80 °C and maintain this temperature while stirring for 4 hours. The reaction progress can be monitored by Gas Chromatography (GC) by analyzing for the disappearance of the starting material. The reaction is considered complete when the normalized content of the starting material is less than 0.5%.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a Buchner funnel to recover the ruthenium/carbon catalyst. The catalyst can be washed with a small amount of toluene and stored for reuse.
-
Solvent Removal: Combine the filtrate and the washing liquid. Remove the toluene under reduced pressure using a rotary evaporator.
-
Crystallization: To the residual liquid, add 300 mL of a 65% ethanol-water solution. Heat the mixture to 65 °C to dissolve the solid.
-
Product Isolation: Cool the solution to 0 °C and stir for 1 hour to induce crystallization.
-
Washing and Drying: Filter the resulting white crystals using a Buchner funnel and wash the solid with a 50% ethanol-water solution. Dry the solid to obtain this compound.
Product Characterization:
The identity and purity of the final product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC). The reported ¹H NMR data for this compound (in CDCl₃) is: δ 3.94 (s, 3H), 4.05 (s, 2H), 7.05 (d, J = 2.1 Hz, 1H), 7.20 ~ 7.81 (m, 5H).[5]
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Reaction Scheme:
Caption: Ruthenium-catalyzed dehydroaromatization reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 3. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN111377829A - Preparation method of this compound - Google Patents [patents.google.com]
Application Note and Protocol: Laboratory Scale Synthesis of 7-Methoxy-1-naphthylacetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-Methoxy-1-naphthylacetonitrile is a crucial intermediate in the synthesis of the antidepressant drug Agomelatine (B1665654).[1][2] Agomelatine is a melatoninergic agonist (MT1 and MT2 receptors) and a 5-HT2C antagonist, which gives it unique pharmacological properties for treating major depressive disorders.[3][4] This document provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on the dehydrogenation of 7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile. Various catalytic systems are presented to offer flexibility based on available resources and environmental considerations.
Physicochemical Data:
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO | [5] |
| CAS Number | 138113-08-3 | [5] |
| Molecular Weight | 197.24 g/mol | [6] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 82-85 °C | |
| Purity | >99.0% (HPLC) | [2] |
Synthesis Pathway Overview
The primary and most contemporary methods for synthesizing this compound involve the aromatization of 7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile. This precursor can be synthesized from 7-methoxy-1-tetralone.
Caption: General synthesis pathway from 7-methoxy-1-tetralone.
Experimental Protocols
Protocol 1: Dehydrogenation using Ruthenium/Carbon (Ru/C) Catalyst
This method is highlighted for its high yield, operational simplicity, and the reusability of the catalyst.[5][7]
Materials:
-
7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile
-
Toluene (or Absolute Ethanol)
-
Allyl methacrylate (B99206)
-
5% Ruthenium on Carbon (Ru/C)
-
65% Ethanol (B145695) aqueous solution
Equipment:
-
Four-necked flask
-
Stirrer
-
Heating mantle
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolution: In a 500 mL four-necked flask, dissolve 50.0 g (0.25 mol) of 7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile in 350 mL of toluene.[5]
-
Reagent Addition: Add 42.5 g (0.34 mol) of allyl methacrylate to the solution and stir for 10 minutes to ensure homogeneity.[5]
-
Catalyst Addition: Carefully add 2.5 g of 5% Ru/C catalyst to the mixture.[5]
-
Reaction: Heat the mixture to 80°C and maintain the reaction under stirring for 4 hours. Monitor the reaction progress using Gas Chromatography (GC).[5]
-
Cooling and Filtration: Once the reaction is complete (raw material content <1%), cool the mixture to room temperature. Filter the solution to recover the catalyst, which can be washed with a small amount of ethanol and reused.[5]
-
Solvent Removal: Combine the filtrate and the washing solution. Remove the solvent under reduced pressure using a rotary evaporator until a dry residue is obtained.[5]
-
Crystallization: Add 300 mL of a 65% ethanol aqueous solution to the residue and heat to 65°C to dissolve the solid completely.[5]
-
Isolation and Drying: Cool the solution to 0°C and stir for 1 hour to induce crystallization. Filter the resulting white crystals, wash with a 50% aqueous ethanol solution, and dry the solid to obtain the final product.[5]
Protocol 2: Dehydrogenation using 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
This protocol describes an oxidation reaction using DDQ and oxygen.
Materials:
-
7-methoxy-3,4-dihydronaphthalene acetonitrile (B52724)
-
Dichloromethane (or Ethylene dichloride)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Oxygen gas
-
Saturated sodium bicarbonate solution
-
Ethanol-water mixture (e.g., 4:1 or 5:1)
Equipment:
-
Pressure cooker or a reaction vessel suitable for reactions under pressure
-
Magnetic stirrer
-
Gas inlet for oxygen
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL pressure cooker, combine 19.9 g (0.1 mol) of 7-methoxy-3,4-dihydronaphthalene acetonitrile, 1.15 g (0.005 mol) of DDQ, and 150 mL of dichloromethane.[8]
-
Reaction: Pressurize the vessel with oxygen to 2 kPa and stir the mixture at room temperature for approximately 5 hours, or until oxygen uptake ceases.[8]
-
Quenching and Washing: Pour the reaction mixture into 100 mL of a saturated sodium bicarbonate solution and transfer to a separatory funnel. Wash the organic layer, then separate it and wash again with 100 mL of water.[8]
-
Concentration: Concentrate the organic layer under reduced pressure to obtain the crude product.[8]
-
Recrystallization: Recrystallize the residue from 50 mL of an ethanol-water (4:1) mixture to yield the purified 7-methoxynaphthaleneacetonitrile.[8]
Experimental Workflow
Caption: A generalized workflow for the synthesis of this compound.
Data Summary
The following table summarizes the quantitative data from various reported synthesis methods involving the dehydrogenation of 7-methoxy-3,4-dihydronaphthalene acetonitrile.
| Catalyst System | Starting Material Moles (mol) | Solvent | Temperature | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| DDQ / O₂ | 0.1 | Dichloromethane | Room Temp | ~5 | 93 | 98.5 | [8] |
| DDQ / O₂ | 0.1 | Ethylene Dichloride | Room Temp | ~4 | 89 | 98.0 | [8] |
| DDQ / O₂ | 0.05 | Dichloromethane | Room Temp | ~6 | 91 | 98.2 | [8] |
| 5% Pd/C | N/A | Toluene | Reflux | N/A | 91 | >99 | [4][9] |
| 5% Ru/C | 0.25 | Toluene | 80°C | 4 | 94.7 | 99.5 | [5] |
| 5% Ru/C | 0.25 | Ethanol | 70°C | 6 | 94.7 | 99.5 | [5] |
Conclusion
The synthesis of this compound via dehydrogenation of its dihydro-precursor is an efficient process. While methods using DDQ provide high yields, the use of heavy metals and chlorinated solvents can be an environmental concern.[3] Catalytic dehydrogenation using Palladium/Carbon or Ruthenium/Carbon offers a more environmentally friendly alternative, with the Ru/C catalyst demonstrating excellent yield, high product purity, and the advantage of being reusable.[5][7] The choice of protocol may depend on factors such as cost, environmental policy, and available equipment in the laboratory.
References
- 1. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 4. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. CN111377829A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. Method for synthesizing agomelatine important intermediate 7-methoxy naphthylacetonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 9. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
Application Note and Protocol for the Purification of 7-Methoxy-1-naphthylacetonitrile by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 7-Methoxy-1-naphthylacetonitrile, a key intermediate in the synthesis of Agomelatine (B1665654), via recrystallization.[1][2][3] The described method utilizes a mixed solvent system of ethanol (B145695) and water to effectively remove impurities, yielding a final product with high chemical purity. This application note includes a step-by-step experimental protocol, a summary of expected quantitative data, and a visual workflow diagram to ensure reproducibility and successful implementation in a laboratory setting.
Introduction
This compound is a critical building block in the synthesis of various pharmaceutically active compounds, most notably the antidepressant Agomelatine.[1] The purity of this intermediate is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a robust and scalable purification technique that relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. This protocol details the use of an ethanol/water mixture, which has been demonstrated to be an effective recrystallization solvent for achieving high-purity this compound.[4][5][6][7]
Data Presentation
The following table summarizes the typical quantitative data associated with the purification of this compound by the described recrystallization protocol.
| Parameter | Value | References |
| Purity (Post-Recrystallization) | >99.0% (HPLC) | [1][4][6][7] |
| Yield | 87% - 94.7% | [4][5][6] |
| Recrystallization Solvent | Ethanol/Water (80:20 or 65% aq. solution) | [4][5][6][7] |
| Melting Point | 81-86 °C | [1] |
| Appearance | White to orange powder/crystal | [1] |
Experimental Protocol
This protocol outlines the detailed methodology for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Ethanol (Absolute or 95%)
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser (optional, for prolonged heating)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Solvent Preparation: Prepare the recrystallization solvent by mixing ethanol and water. Common ratios include an 80:20 (v/v) mixture of ethanol to water or a 65% aqueous ethanol solution.[4][5]
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the ethanol/water solvent mixture to the flask.
-
Gently heat the mixture to between 65°C and the boiling point of the solvent while stirring to facilitate the dissolution of the solid.[5]
-
Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding a large excess of solvent to maximize the yield.
-
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration step to remove them. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed as the solution cools.
-
To maximize crystal formation, place the flask in an ice bath and cool to 0°C for at least one hour.[5]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the collected crystals with a small amount of cold 50% aqueous ethanol to remove any residual soluble impurities.[5]
-
-
Drying:
-
Dry the purified crystals under vacuum. This can be done in a vacuum oven at a moderate temperature or in a desiccator.
-
Continue drying until a constant weight is achieved. The final product should be a white crystalline solid.[5]
-
-
Analysis: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC).[1]
Visualization
The following diagram illustrates the workflow for the purification of this compound by recrystallization.
Caption: Recrystallization workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS:138113-08-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 4. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 7. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
Application Note: HPLC Method for Purity Analysis of 7-Methoxy-1-naphthylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 7-Methoxy-1-naphthylacetonitrile, a key intermediate in the synthesis of Agomelatine.[1][2] The described method is simple, precise, and accurate, making it suitable for quality control and purity assessment in research and manufacturing environments.
Introduction
This compound is a critical building block in the synthesis of the antidepressant drug Agomelatine.[1][3][4][5] Ensuring the purity of this intermediate is paramount for the quality and safety of the final active pharmaceutical ingredient. This document provides a detailed protocol for a reversed-phase HPLC method to assess the purity of this compound, separating it from potential by-products and impurities.[2]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Diamonsil C18 (250 mm x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column.[2][6]
-
Solvents: HPLC grade methanol (B129727) and water.
-
Reference Standard: this compound with known purity (>99.0%).[1][7]
-
Sample: this compound to be analyzed.
-
Glassware: Volumetric flasks, pipettes, and vials.
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of methanol and water in an 80:20 (v/v) ratio.[2][6] Degas the mobile phase prior to use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution. Further dilute the stock solution with the mobile phase to a final concentration of approximately 40.0 mg/L.[2][6]
-
Sample Solution Preparation: Accurately weigh the this compound sample and prepare a solution in methanol with a concentration similar to the standard solution.
Chromatographic Conditions
The separation is performed using the following chromatographic parameters:
| Parameter | Value |
| Column | Diamonsil C18 (250 mm x 4.6 mm, 5 µm)[2][6] |
| Mobile Phase | Methanol : Water (80:20, v/v)[2][6] |
| Flow Rate | 0.8 mL/min[2][6] |
| Injection Volume | 20 µL[6] |
| Column Temperature | 20 °C[2][6] |
| UV Detection | 231 nm[1][6] |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to ensure system suitability (e.g., consistent retention times and peak areas).
-
Inject the sample solution.
-
Record the chromatograms for both the standard and sample solutions.
Data Analysis
The purity of the this compound sample is calculated using the area normalization method or by comparing the peak area of the main component in the sample chromatogram to that of the standard.[1]
Method Validation Summary
The analytical method has been validated to demonstrate its suitability for the intended purpose.
| Validation Parameter | Result |
| Linearity Range | 2-48 mg/L[6] |
| Detection Limit (3S/N) | 105 µg/L[2][6] |
| Precision (RSD) | 0.034% (for 6 determinations at 40.0 mg/L)[2][6] |
| Average Recovery | 99.7% (at 40.0 mg/L)[2][6] |
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS:138113-08-3 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. amsbio.com [amsbio.com]
- 5. This compound | 138113-08-3 | MOLNOVA [molnova.com]
- 6. This compound | CAS:138113-08-3 | Manufacturer ChemFaces [chemfaces.com]
- 7. ruifuchem.com [ruifuchem.com]
Application Note: 1H and 13C NMR Assignment for 7-Methoxy-1-naphthylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the acquisition and assignment of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 7-Methoxy-1-naphthylacetonitrile, a key intermediate in the synthesis of pharmaceuticals. The presented data, including chemical shifts, coupling constants, and multiplicities, are summarized in comprehensive tables. A standardized experimental protocol for sample preparation and spectral acquisition is provided to ensure reproducibility. Additionally, a logical workflow for NMR analysis is illustrated using a Graphviz diagram.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its unambiguous structural characterization is paramount for quality control and regulatory purposes. NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document details the complete assignment of the ¹H and ¹³C NMR spectra of this compound.
Data Presentation
The ¹H and ¹³C NMR data for this compound are presented in the following tables. The numbering of the atoms in the chemical structure corresponds to the assignments in the tables.
Chemical Structure:
Table 1: ¹H NMR Data for this compound (300 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.81 | d | 8.7 | 1H | H-5 |
| 7.75 | d | 8.2 | 1H | H-4 |
| 7.42 | d | 8.2 | 1H | H-2 |
| 7.38 | dd | 8.7, 2.5 | 1H | H-6 |
| 7.18 | d | 2.5 | 1H | H-8 |
| 4.00 | s | - | 2H | H-1' |
| 3.94 | s | - | 3H | OCH₃ |
Note: The assignments are based on typical chemical shifts and coupling patterns for naphthalene (B1677914) derivatives.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 158.2 | C-7 |
| 135.5 | C-4a |
| 129.8 | C-8a |
| 129.4 | C-5 |
| 127.0 | C-4 |
| 125.0 | C-2 |
| 124.8 | C-6 |
| 121.5 | C-1 |
| 118.9 | C-3 |
| 117.8 | CN |
| 105.9 | C-8 |
| 55.4 | OCH₃ |
| 23.1 | C-1' |
Experimental Protocols
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition:
-
Instrument: 300 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.98 s
-
Spectral Width: 20.5 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
-
Spectral Width: 238.8 ppm
-
Mandatory Visualization
The following diagram illustrates the general workflow for NMR-based structural analysis.
Caption: Workflow for NMR-based structural elucidation.
Application Notes and Protocols for the Single-Crystal X-ray Diffraction Analysis of 7-Methoxy-1-naphthylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the single-crystal X-ray diffraction analysis of 7-Methoxy-1-naphthylacetonitrile, a key intermediate in the synthesis of the antidepressant drug Agomelatine.[1] This document outlines the experimental protocols for crystal growth, data collection, and structure refinement, and presents a detailed summary of the crystallographic data.
Introduction
This compound (C₁₃H₁₁NO) is a crucial building block in the pharmaceutical industry.[1] Understanding its three-dimensional molecular structure is paramount for quality control, reaction optimization, and rational drug design. Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement in a crystalline solid, including bond lengths, bond angles, and conformational details.[2] This analysis confirms the molecular structure and provides insights into the intermolecular interactions within the crystal lattice.
The crystal structure of this compound reveals a nearly planar naphthalene (B1677914) ring system.[2] The molecule is stabilized in the crystal lattice by weak aromatic π–π stacking interactions.[2]
Experimental Protocols
Synthesis and Crystallization
A common synthetic route to this compound involves the dehydration of (7-Methoxy-1-naphthyl)acetamide.[2]
Protocol for Crystal Growth: Crystals suitable for single-crystal X-ray diffraction analysis can be grown by the slow evaporation of a saturated solution of this compound in methanol (B129727) at room temperature.[2]
-
Dissolve the synthesized this compound in a minimal amount of methanol.
-
Gently warm the solution to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature.
-
Cover the container with a perforated film to allow for slow evaporation of the solvent.
-
Colorless, prism-like crystals should form over a period of several days.
Single-Crystal X-ray Diffraction Data Collection
A suitable single crystal with dimensions of approximately 0.30 × 0.20 × 0.10 mm is selected and mounted on a goniometer head.[2]
Data Collection Parameters:
-
Diffractometer: Enraf–Nonius CAD-4 or equivalent[2]
-
X-ray Source: Mo Kα radiation (λ = 0.71073 Å)
-
Temperature: 293 K[2]
-
Data Collection Method: ω-2θ scans
-
Data Reduction Software: XCAD4 or similar[2]
Structure Solution and Refinement
The crystal structure is solved by direct methods and refined by full-matrix least-squares on F².
Software:
-
Structure Solution: SHELXS97[2]
-
Structure Refinement: SHELXL97[2]
-
Molecular Graphics: PLATON or other suitable software[2]
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.[2]
Data Presentation
The crystallographic data for this compound is summarized in the following tables.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₃H₁₁NO |
| Formula weight | 197.23 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.5110(15) Åb = 9.6170(19) Åc = 14.731(3) Åβ = 101.03(3)° |
| Volume | 1044.4(4) ų |
| Z | 4 |
| Calculated density | 1.254 Mg/m³ |
| Absorption coefficient | 0.080 mm⁻¹ |
| F(000) | 416 |
| Crystal size | 0.30 x 0.20 x 0.10 mm |
| Theta range for data collection | 2.11 to 25.99° |
| Index ranges | -9<=h<=8, 0<=k<=11, 0<=l<=18 |
| Reflections collected | 2033 |
| Independent reflections | 1897 [R(int) = 0.0113] |
| Completeness to theta = 25.99° | 99.8 % |
| Absorption correction | Psi-scan |
| Max. and min. transmission | 0.9920 and 0.9763 |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1897 / 0 / 136 |
| Goodness-of-fit on F² | 1.002 |
| Final R indices [I>2sigma(I)] | R1 = 0.0593, wR2 = 0.1492 |
| R indices (all data) | R1 = 0.1235, wR2 = 0.1633 |
| Largest diff. peak and hole | 0.141 and -0.144 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| O1-C10 | 1.371(3) |
| O1-C13 | 1.424(3) |
| N1-C12 | 1.141(4) |
| C1-C2 | 1.362(4) |
| C1-C9 | 1.419(4) |
| C2-C3 | 1.405(4) |
| C3-C4 | 1.361(4) |
| C4-C5 | 1.414(4) |
| C5-C6 | 1.428(4) |
| C5-C9 | 1.420(3) |
| C6-C7 | 1.360(4) |
| C7-C8 | 1.408(4) |
| C8-C10 | 1.381(4) |
| C9-C10 | 1.401(4) |
| C1-C11 | 1.464(4) |
| C11-C12 | 1.462(4) |
Table 3: Selected Bond Angles (°)
| Atoms | Angle (°) |
| C10-O1-C13 | 117.7(2) |
| C2-C1-C9 | 118.8(3) |
| C2-C1-C11 | 120.6(3) |
| C9-C1-C11 | 120.6(2) |
| C1-C2-C3 | 121.0(3) |
| C4-C3-C2 | 120.1(3) |
| C3-C4-C5 | 121.1(3) |
| C9-C5-C6 | 118.4(2) |
| C9-C5-C4 | 118.1(3) |
| C6-C5-C4 | 123.5(3) |
| C7-C6-C5 | 120.9(3) |
| C6-C7-C8 | 120.2(3) |
| C10-C8-C7 | 119.8(3) |
| C5-C9-C10 | 119.0(2) |
| C5-C9-C1 | 122.2(2) |
| C10-C9-C1 | 118.8(2) |
| O1-C10-C8 | 115.5(2) |
| O1-C10-C9 | 124.7(2) |
| C8-C10-C9 | 119.8(2) |
| C12-C11-C1 | 111.8(2) |
| N1-C12-C11 | 178.6(3) |
Workflow Diagram
The following diagram illustrates the complete workflow for the single-crystal X-ray diffraction analysis of this compound.
References
Application Notes and Protocols: 7-Methoxy-1-naphthylacetonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methoxy-1-naphthylacetonitrile is a key building block in organic synthesis, primarily recognized for its role as a crucial intermediate in the industrial production of the antidepressant drug Agomelatine (B1665654).[1][2][3] Its chemical structure, featuring a substituted naphthalene (B1677914) core and a reactive acetonitrile (B52724) group, makes it a versatile precursor for the synthesis of various naphthalenic compounds with significant biological activity. Agomelatine, a melatonin (B1676174) receptor (MT1 and MT2) agonist and a serotonin (B10506) 5-HT2C receptor antagonist, is a prominent example of the therapeutic potential unlocked from this starting material.[2][4]
These application notes provide a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis, and its application in the synthesis of pharmacologically active agents.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 138113-08-3 | [3] |
| Molecular Formula | C₁₃H₁₁NO | [3] |
| Molecular Weight | 197.23 g/mol | [3] |
| Appearance | White to light yellow or light orange powder/crystal | [3] |
| Melting Point | 81-86 °C | [3] |
| Boiling Point | 374.3 ± 17.0 °C (Predicted) at 760 mmHg | [3] |
| Purity | >99.0% (HPLC) | [3] |
| ¹H NMR (300 MHz, CDCl₃) | δ 3.98 (s, 3H), 4.09 (s, 2H), 7.09 (d, J=2.1 Hz, 1H), 7.22 (dd, J=9.0, 2.4 Hz, 1H), 7.34 (dd, J=7.8, 7.5 Hz, 1H), 7.55 (d, J=8.1 Hz, 1H), 7.78 (d, J=9.0 Hz, 1H), 8.01 (d, J=7.8 Hz, 1H) | [3] |
Synthesis of this compound
Several synthetic routes for the preparation of this compound have been developed, primarily focusing on efficiency and suitability for industrial-scale production. Two common methods are detailed below.
Method 1: Dehydroaromatization of 7-methoxy-3,4-dihydro-1-naphthylacetonitrile
This method involves the dehydroaromatization of the corresponding dihydro-naphthalene derivative using a ruthenium or palladium catalyst.
Caption: Synthesis of this compound via dehydroaromatization.
Experimental Protocol:
-
Reaction Setup: In a suitable reactor, dissolve 7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile (1 equivalent) in toluene.
-
Reagent Addition: Add allyl methacrylate (typically 1.2-1.5 equivalents) to the solution and stir until a homogenous mixture is achieved.
-
Catalyst Addition: Add a catalytic amount of 5% Ruthenium on carbon (Ru/C) or 5% Palladium on carbon (Pd/C).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable chromatographic technique (e.g., GC or TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by recrystallization, typically from an ethanol/water mixture, to yield pure this compound.
| Reactant | Catalyst | Solvent | Yield | Reference(s) |
| 7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile | 5% Ru/C | Toluene | 94.7% | [3] |
| 7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile | 5% Pd/C | Toluene | 91% | [5] |
Method 2: From 7-methoxy-1-tetralone (B20472) and Cyanoacetic Acid
This industrial process involves the condensation of 7-methoxy-1-tetralone with cyanoacetic acid, followed by in-situ aromatization.
References
- 1. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 2. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
Application Notes: 7-Methoxy-1-naphthylacetonitrile as a Potential Fluorescent Marker
Introduction
7-Methoxy-1-naphthylacetonitrile is a naphthalene (B1677914) derivative that, while primarily recognized as a key intermediate in the synthesis of the antidepressant Agomelatine (B1665654), holds potential as a fluorescent marker for biological research.[1][2][3][4] The inherent fluorescence of the naphthalene core, a rigid polycyclic aromatic hydrocarbon, provides a structural basis for its use as a fluorophore.[5][6] Naphthalene and its derivatives are known for their favorable photophysical properties, including high quantum yields and excellent photostability, making them valuable tools for developing fluorescent probes.[5][6][7] The methoxy (B1213986) and acetonitrile (B52724) substituents on the naphthalene ring are expected to modulate its spectral properties and hydrophobicity, influencing its potential applications in cellular imaging and assays.
These application notes provide a hypothetical framework for the utilization of this compound as a fluorescent marker, based on the known properties of related naphthalene compounds. All experimental data presented are illustrative and should be determined experimentally for validation.
Potential Applications
-
Cellular Imaging: Due to its hydrophobic nature, this compound may preferentially accumulate in lipid-rich environments, such as cellular membranes.[5][8] This property could be exploited for visualizing membrane dynamics and morphology in living cells.
-
Protein Labeling: Following chemical modification to incorporate a reactive group, this molecule could be used to fluorescently label proteins. Such labeled proteins would enable the study of protein localization, trafficking, and protein-protein interactions.
-
High-Throughput Screening (HTS): The fluorescence of this compound could be sensitive to its local microenvironment, a characteristic of some naphthalene-based probes.[7] This solvatochromic property could be leveraged to develop assays for screening compound libraries that modulate protein conformation or binding events.
-
Biosensing: Derivatives of this compound could be designed as fluorescent probes for the detection of specific ions or small molecules within a cellular context.[5][9]
Quantitative Data
The photophysical properties of a fluorescent marker are critical for its effective application. The following table summarizes the hypothetical photophysical data for this compound, based on values reported for similar naphthalene derivatives.[7][10]
| Property | Hypothetical Value | Rationale / Comparison |
| Excitation Maximum (λex) | ~330 nm | Naphthalene derivatives typically absorb strongly in the UV region.[10] |
| Emission Maximum (λem) | ~450 nm | A significant Stokes shift is expected, with emission in the blue region of the visible spectrum. |
| Molar Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ | Consistent with the π-π* transitions within the naphthalene ring system.[7] |
| Fluorescence Quantum Yield (Φf) | 0.35 (in Cyclohexane) | Naphthalene derivatives can exhibit moderate to high quantum yields.[5][7] |
| Fluorescence Lifetime (τf) | ~10 ns | Shorter than unsubstituted naphthalene, influenced by substituents. |
| Photostability | Good | The rigid aromatic core contributes to good photostability.[5][6] |
Experimental Protocols
Protocol 1: Covalent Labeling of a Target Protein
This protocol describes a general method for covalently labeling a purified protein with a hypothetical reactive derivative, This compound-NHS ester .
Materials:
-
Purified target protein in a suitable buffer (e.g., amine-free buffer like PBS, pH 7.4)
-
This compound-NHS ester (10 mM stock in anhydrous DMSO)
-
Dialysis or size-exclusion chromatography system
-
Spectrophotometer
Procedure:
-
Protein Preparation: Prepare the target protein at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Dye-to-Protein Ratio Calculation: Determine the desired molar ratio of dye to protein. A 10 to 20-fold molar excess of the dye is a common starting point.
-
Labeling Reaction: While gently vortexing the protein solution, add the calculated volume of the dye stock solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted, free dye from the labeled protein using dialysis or a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein) and ~330 nm (for the dye).
Protocol 2: Live-Cell Membrane Staining and Imaging
This protocol outlines the steps for staining the membranes of live cultured cells and subsequent imaging via fluorescence microscopy.
Materials:
-
Cultured mammalian cells on glass-bottom dishes
-
This compound (1 mM stock in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with DAPI/blue filter set
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and grow to 70-80% confluency.
-
Staining Solution Preparation: Dilute the 1 mM stock solution of this compound in pre-warmed cell culture medium to a final working concentration of 1-10 µM.
-
Cell Staining: Remove the existing medium from the cells and wash once with warm PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells two to three times with warm PBS or fresh medium to remove excess dye.
-
Imaging: Add fresh pre-warmed medium to the cells. Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., ~330 nm excitation and ~450 nm emission).
Protocol 3: Determination of Relative Fluorescence Quantum Yield
This protocol describes how to determine the relative fluorescence quantum yield of this compound by comparing it to a known standard (e.g., Quinine Sulfate).[10]
Materials:
-
This compound
-
Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Spectroscopic grade solvent (e.g., Cyclohexane)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Solution Preparation: Prepare a series of five dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the chosen excitation wavelength (e.g., 330 nm).
-
Fluorescence Measurement: Measure the fluorescence emission spectra for all solutions using the same excitation wavelength.
-
Data Integration: Integrate the area under the emission curve for each solution to obtain the integrated fluorescence intensity.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Quantum Yield Calculation: Calculate the quantum yield of the sample using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (η_s² / η_r²)
Where:
-
Φ is the quantum yield
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Subscripts s and r refer to the sample and reference, respectively.
-
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 4. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 5. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Highly Fluorescent Distyrylnaphthalene Derivatives as a Tool for Visualization of Cellular Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methoxy-1-naphthylacetonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield and purity of 7-Methoxy-1-naphthylacetonitrile.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most prevalent starting material for the synthesis of this compound is 7-methoxy-1-tetralone (B20472).[1][2][3] An alternative route utilizes 7-methoxy-1-naphthoic acid.[4]
Q2: Which synthetic routes are generally preferred for higher yield and purity?
Modern synthetic strategies favoring higher yields and purity tend to avoid the use of harsh or problematic reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[1][4] The preferred methods often involve a two-step process from 7-methoxy-1-tetralone:
-
A condensation reaction with a cyano compound, such as cyanoacetic acid, to form the intermediate (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile.
-
A subsequent dehydrogenation (aromatization) step to yield the final product.[1][2]
Catalytic dehydrogenation using palladium-on-carbon (Pd/C) or ruthenium-on-carbon (Ru/C) is often employed for a cleaner reaction and easier purification.[5][6]
Q3: What are the main challenges encountered during the synthesis of this compound?
Common challenges include:
-
Low Yields: Can be caused by incomplete reactions, side product formation, or suboptimal reaction conditions.
-
Difficult Purification: The presence of unreacted starting materials or byproducts from the reaction can complicate the isolation of the pure product. For instance, methods using DDQ can lead to byproducts that are difficult to remove.
-
Reproducibility Issues: Some older methods, like the Réformatsky reaction involving ethyl bromoacetate, have been reported to have reproducibility problems on an industrial scale.
Q4: How can I monitor the progress of the reaction?
The progress of the synthesis can be monitored by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[7] These methods allow for the tracking of the consumption of starting materials and the formation of the product and any intermediates or byproducts. For dehydrogenation reactions, Gas Chromatography (GC) analysis can also be used to determine the remaining amount of the starting material.[5]
Q5: What is the typical purity of commercially available this compound?
Commercially available this compound typically has a purity of greater than 99.0% as determined by HPLC.[8]
II. Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
A. Knoevenagel Condensation of 7-Methoxy-1-tetralone with Cyanoacetic Acid
Q: My Knoevenagel condensation reaction is showing low or no conversion to (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile. What are the potential causes and solutions?
A: Low or no conversion in this step can be due to several factors. Here's a systematic approach to troubleshooting:
-
Inactive Catalyst: The base catalyst is crucial for the reaction. If it's old or has been improperly stored, it may have lost its activity.
-
Solution: Use a fresh batch of the catalyst.
-
-
Insufficient Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction.
-
Solution: Ensure efficient removal of water, for example, by azeotropic distillation with a Dean-Stark apparatus when using solvents like toluene (B28343).[1]
-
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Solution: Ensure the reaction mixture is heated to the appropriate temperature, often refluxing toluene (around 110°C) is used.[2]
-
-
Incorrect Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: Carefully check the molar ratios of 7-methoxy-1-tetralone, cyanoacetic acid, and the catalyst.
-
B. Dehydrogenation (Aromatization) Step
Q: The dehydrogenation of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile is incomplete. What could be the issue?
A: Incomplete aromatization can be a significant hurdle. Here are some common causes and their solutions:
-
Catalyst Inactivity (for Pd/C or Ru/C methods): The catalyst may be poisoned or deactivated.
-
Solution: Use fresh catalyst. Ensure the starting material and solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds). The performance of Pd/C catalysts can be sensitive to the preparation method and any pre-treatments.[9]
-
-
Insufficient Hydrogen Acceptor (for transfer hydrogenation): In methods using a hydrogen acceptor like allyl methacrylate (B99206), an insufficient amount will lead to an incomplete reaction.
-
Solution: Ensure the correct molar ratio of the hydrogen acceptor is used.
-
-
Reaction Temperature and Time: The reaction may not have reached completion due to insufficient temperature or reaction time.
-
Solution: Optimize the reaction temperature and monitor the reaction over a longer period. For example, reactions with Ru/C are often heated to 70-80°C for several hours.[5]
-
Q: I am using DDQ for dehydrogenation and the work-up is difficult due to a dark-colored mixture. How can I resolve this?
A: The use of DDQ can lead to the formation of 2,3-dichloro-5,6-dicyanohydroquinone (DDHQ) as a byproduct, which can complicate purification.
-
Solution:
-
After the reaction, quench the mixture with a basic solution like sodium bicarbonate to neutralize any acidic byproducts.
-
Filter the reaction mixture to remove the precipitated DDHQ.
-
Perform multiple extractions and washes to separate the desired product from the remaining impurities.
-
Consider alternative, cleaner dehydrogenation methods using Pd/C or Ru/C to avoid this issue in the future.
-
C. Purification and Crystallization
Q: I am having trouble crystallizing the final product, this compound. What can I do?
A: Crystallization issues can arise from residual impurities or the use of an inappropriate solvent system.
-
Solutions:
-
Solvent System: An ethanol (B145695)/water mixture (e.g., 80/20 or 65%) is commonly used for recrystallization.[2][5] Experiment with different solvent ratios to find the optimal conditions for your product's purity.
-
Purity: If the product is oily or refuses to crystallize, it may be due to significant impurities. Consider purifying the crude product by column chromatography before attempting recrystallization.
-
Seeding: If you have a small amount of pure crystalline product, you can use it as a seed crystal to induce crystallization in a supersaturated solution.
-
Cooling Rate: Allow the solution to cool slowly to room temperature and then in an ice bath to encourage the formation of larger, purer crystals.
-
III. Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Starting Material | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 7-Methoxy-1-tetralone | Cyanoacetic acid, Heptanoic acid, Benzylamine (B48309) | Toluene | 140 | 48 | ~87 | >99 | [10] |
| 7-Methoxy-1-tetralone | Cyanoacetic acid, Heptanoic acid, Aniline | Toluene | Reflux | N/A | ~90 | >99 | [10] |
| (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | 5% Ru/C, Allyl methacrylate | Toluene | 80 | 4 | 96.2 | 99.3 | [5] |
| (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | 5% Ru/C, Allyl methacrylate | Ethanol | 70 | 6 | 94.7 | 99.5 | [5] |
| 7-Methoxy-1-naphthoic acid | 1. BH3-THF; 2. SOCl2; 3. KCN | THF, Dichloromethane, DMSO/Water | 5, Reflux, 65 | 3, 2, 3 | Quantitative (step 3) | N/A | [4] |
IV. Experimental Protocols
Protocol 1: Synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile from 7-Methoxy-1-tetralone
This protocol is based on the Knoevenagel condensation.
Materials:
-
7-Methoxy-1-tetralone
-
Cyanoacetic acid
-
Heptanoic acid
-
Benzylamine
-
Toluene
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel equipped with a Dean-Stark apparatus, add 7-methoxy-1-tetralone (e.g., 5.00 g, 28.37 mmol), cyanoacetic acid (e.g., 3.62 g, 42.56 mmol), heptanoic acid (e.g., 1.0 mg, 7.09 mmol), and benzylamine (e.g., 0.78 mL, 7.09 mmol) in toluene (30 mL).[11]
-
Heat the mixture to reflux (approximately 140°C in an oil bath) and continue for about 48 hours, collecting the water that forms in the Dean-Stark trap.[11]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (100 mL) and then with saturated brine (40 mL).[11]
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography (e.g., petroleum ether/ethyl acetate (B1210297) 50:1) to yield a yellow solid.[11]
Protocol 2: Dehydrogenation using Ruthenium-on-Carbon (Ru/C)
This protocol describes the aromatization of the intermediate to the final product.
Materials:
-
(7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile
-
5% Ruthenium-on-carbon (Ru/C) catalyst
-
Allyl methacrylate
-
Toluene
-
65% Ethanol aqueous solution
Procedure:
-
In a four-neck flask, dissolve (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile (e.g., 50.0 g, 0.25 mol) in toluene (350 mL).[5]
-
Add allyl methacrylate (e.g., 42.5 g, 0.34 mol) and stir for 10 minutes.[5]
-
Add 5% Ru/C catalyst (e.g., 2.5 g).[5]
-
Heat the mixture to 80°C and stir for approximately 4 hours.[5]
-
Monitor the reaction by GC to confirm the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst. The catalyst can be washed with a small amount of toluene and potentially reused.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure until dry.
-
To the residue, add 300 mL of a 65% ethanol aqueous solution and heat to 65°C to dissolve.[5]
-
Cool the solution to 0°C and stir for 1 hour to induce crystallization.
-
Filter the crystals, wash with a 50% ethanol aqueous solution, and dry to obtain the final product.[5]
V. Visualizations
References
- 1. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 2. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 3. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN111377829A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. ruifuchem.com [ruifuchem.com]
- 9. Dehydrogenation of formic acid over Pd/C catalysts: insight into the cold plasma treatment - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]
- 11. 7-methoxy-3,4-dihydro-1-naphthalenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 7-Methoxy-1-naphthylacetonitrile
Welcome to the technical support center for the synthesis of 7-Methoxy-1-naphthylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic pathways start from either 7-methoxy-1-tetralone (B20472) or 7-methoxy-1-naphthoic acid. The route from 7-methoxy-1-tetralone often involves a condensation reaction with a cyano compound, followed by dehydrogenation to form the aromatic naphthalene (B1677914) ring. An alternative approach involves the reduction of 7-methoxy-1-naphthoic acid to the corresponding alcohol, which is then converted to the nitrile.
Q2: My final product shows a significant impurity with a mass corresponding to the dihydro- intermediate. What is the likely cause?
A2: The presence of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile is a common byproduct resulting from incomplete dehydrogenation (aromatization) of the tetralone ring system. This is a critical step that requires careful optimization of reaction conditions, including the choice of catalyst and reaction time.
Q3: I am observing a byproduct with a carboxylic acid functional group. How can this be formed?
A3: The formation of 7-Methoxy-1-naphthylacetic acid can occur through the hydrolysis of the nitrile group. This can happen during acidic or basic work-up conditions, or if there is residual water in the reaction mixture, especially at elevated temperatures.
Q4: After purification by crystallization, the yield of this compound is lower than expected. What are some potential reasons?
A4: Low recovery after crystallization can be due to several factors. The product might have significant solubility in the chosen solvent system, leading to losses in the mother liquor. Co-crystallization with impurities can also reduce the yield of the pure desired compound. Additionally, incomplete reaction or the formation of significant amounts of byproducts will naturally lead to a lower isolated yield. Some older synthetic routes have been noted for having mediocre overall yields.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material or Intermediates
Symptoms:
-
TLC or HPLC analysis shows a spot/peak corresponding to 7-methoxy-1-tetralone or (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile.
-
NMR spectrum shows signals characteristic of the starting material or non-aromatized intermediate.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Incomplete Dehydrogenation | - Increase reaction time or temperature. - Ensure the catalyst (e.g., Pd/C, Ru/C) is active and used in the correct loading. - Consider a different dehydrogenation agent if yields are consistently low. |
| Insufficient Reagent in Cyanation Step | - Ensure the cyanation reagent (e.g., potassium cyanide) is used in a slight excess. - Verify the purity and reactivity of the cyanation reagent. |
| Poor Reactivity of Leaving Group | - If synthesizing from 7-methoxy-1-naphthalenemethanol, ensure the conversion to the corresponding halide or tosylate is complete before proceeding with cyanation. |
Issue 2: Formation of a Major, Unidentified Byproduct
Symptoms:
-
A significant, unexpected peak in the HPLC or GC-MS analysis.
-
Crystallization yields an impure solid or an oil.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Side Reaction of Cyanide | - The cyanide ion is a potent nucleophile and can participate in side reactions. Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis to the carboxylic acid. - Maintain the recommended reaction temperature to avoid decomposition or undesired side reactions. |
| Isomer Formation | - Although less common for this specific synthesis, incorrect substitution on the naphthalene ring can occur depending on the reagents and conditions. Characterize the byproduct using 2D NMR and mass spectrometry to identify its structure. This may require re-evaluating the synthetic route's regioselectivity. |
| Elimination Reactions | - In syntheses proceeding via an alkyl halide intermediate, elimination reactions can compete with the desired substitution, especially with secondary or tertiary halides or when using a sterically hindered base. Ensure a primary halide is used where possible. |
Data Presentation
Table 1: Common Byproducts and Their Typical Impact on Yield and Purity
| Byproduct | Typical % Impurity (Crude) | Impact on Final Yield | Notes |
| (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | 5 - 15% | Moderate to High | Results from incomplete dehydrogenation. Can be difficult to separate due to similar polarity. |
| 7-Methoxy-1-naphthylacetic acid | 1 - 5% | Low to Moderate | Arises from nitrile hydrolysis. Can often be removed with a basic wash. |
| 7-methoxy-1-naphthalenemethanol | 2 - 8% | Moderate | Unreacted intermediate from the 7-methoxy-1-naphthoic acid route. |
| Unreacted 7-methoxy-1-tetralone | 1 - 10% | Moderate | Indicates incomplete initial condensation. |
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment
This protocol is a general method for assessing the purity of this compound.
-
Sample Preparation:
-
Prepare a standard solution of this compound of a known concentration (e.g., 1 mg/mL) in methanol (B129727).
-
Prepare the sample for analysis by dissolving it in the same solvent at a similar concentration.
-
-
Chromatographic System:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol and water is commonly used. The exact ratio may need to be optimized.
-
Detector: UV detector set at an appropriate wavelength (e.g., 231 nm).
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the retention times and peak areas to determine the purity of the sample.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying crude this compound.
-
Solvent Selection: A common solvent system is an ethanol/water mixture (e.g., 80/20).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent system.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent system.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for unexpected byproducts.
Caption: Potential side reactions from 7-methoxy-1-tetralone.
Technical Support Center: 7-Methoxy-1-naphthylacetonitrile Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-Methoxy-1-naphthylacetonitrile.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question 1: My purified this compound has a low melting point and appears as an oil or waxy solid. What is the likely cause and how can I resolve this?
Answer:
A low melting point or oily appearance typically indicates the presence of impurities. The most common impurity is the starting material, 7-methoxy-3,4-dihydro-1-naphthylacetonitrile, especially if the preceding dehydrogenation or aromatization reaction was incomplete. Residual solvents from the reaction or work-up, such as toluene, can also depress the melting point.
Recommended Solutions:
-
Improve the preceding reaction: Ensure the dehydrogenation/aromatization step has gone to completion. Monitor the reaction by a suitable technique like TLC or HPLC to confirm the absence of starting material.
-
Thorough drying: Ensure the crude product is thoroughly dried under vacuum to remove any residual solvents before purification.
-
Recrystallization: Perform a careful recrystallization. An 80:20 ethanol (B145695)/water mixture is a commonly used and effective solvent system.[1][2] It may be necessary to perform a second recrystallization to achieve the desired purity and melting point.
-
Column chromatography: If recrystallization is ineffective, column chromatography on silica (B1680970) gel can be employed to separate the product from non-polar impurities.
Question 2: The yield of my purified product is significantly lower than expected after recrystallization. What are the potential reasons and how can I improve the recovery?
Answer:
Low recovery after recrystallization can be attributed to several factors, including using an excessive amount of solvent, premature crystallization, or loss of product during filtration.
Recommended Solutions:
-
Optimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Controlled cooling: Allow the solution to cool slowly to room temperature to encourage the formation of larger crystals, which are easier to filter and wash. Rapid cooling in an ice bath can lead to the formation of fine crystals that may pass through the filter paper.
-
Seeding: If crystallization is slow to initiate, adding a seed crystal of pure this compound can induce crystallization.
-
Mother liquor recovery: The mother liquor can be concentrated and a second crop of crystals can be obtained to improve the overall yield. However, be aware that this second crop may be less pure than the first.
Question 3: My this compound appears colored (e.g., yellow or tan) after purification. How can I decolorize it?
Answer:
A colored product suggests the presence of colored impurities, which may be byproducts from the synthesis.
Recommended Solutions:
-
Charcoal treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.
-
Alternative recrystallization solvents: If the standard ethanol/water system does not effectively remove the colored impurities, experimenting with other solvent systems may be beneficial. Consider solvents in which the impurities are more soluble than the desired product.
-
Column chromatography: As a more rigorous purification method, column chromatography can effectively separate colored impurities from the final product.
Question 4: My HPLC analysis shows multiple peaks in addition to the main product peak. How can I identify and remove these impurities?
Answer:
The presence of multiple peaks on an HPLC chromatogram confirms that the product is not pure. The identity of these impurities will depend on the synthetic route used.
Common Impurities and Removal Strategies:
| Impurity | Likely Source | Recommended Removal Method |
| 7-methoxy-3,4-dihydro-1-naphthylacetonitrile | Incomplete dehydrogenation/aromatization of the precursor. | Recrystallization from ethanol/water. If persistent, column chromatography may be necessary. |
| 7-methoxy-1-tetralone | Unreacted starting material from the initial condensation step. | Recrystallization or column chromatography. |
| Byproducts from cyanoacetic acid condensation | Side reactions during the initial condensation step. | Recrystallization is often effective. For persistent impurities, column chromatography is recommended. |
HPLC Analysis Parameters:
A typical HPLC method for analyzing the purity of this compound uses a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol (B129727) and water.[3] Detection is commonly performed using a UV detector.[3]
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound after a single recrystallization?
A1: With proper technique, a single recrystallization from an ethanol/water mixture can yield this compound with a purity exceeding 99%.[1][2]
Q2: What is the typical melting point of pure this compound?
A2: The reported melting point of pure this compound is in the range of 81-83 °C.[3]
Q3: What are some suitable solvent systems for column chromatography of this compound?
A3: A common mobile phase for silica gel column chromatography is a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a more polar solvent such as ethyl acetate. The exact ratio will depend on the specific impurities to be removed and should be determined by thin-layer chromatography (TLC) analysis.
Q4: How should I store purified this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
Experimental Protocols
Recrystallization of this compound
This protocol describes a standard procedure for the recrystallization of crude this compound to achieve high purity.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Activated charcoal (optional, for colored impurities)
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid. Heat the mixture gently with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If the solution is colored or contains insoluble impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any other solids.
-
Addition of Water: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (the point of saturation). If too much water is added and the product precipitates out, add a small amount of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath to further induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (the same ratio used for crystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Quantitative Data Summary
| Parameter | Value | Reference |
| Purity after Recrystallization | >99.0% (HPLC) | [1][2] |
| Melting Point | 81-83 °C | [3] |
| Recrystallization Solvent Ratio | Ethanol:Water (80:20) | [1][2] |
Visualizations
Caption: A flowchart illustrating the key steps in the purification of this compound.
Caption: A diagram illustrating the logical relationships between common problems, their causes, and solutions.
References
- 1. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 2. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
optimization of reaction conditions for dehydroaromatization of 7-methoxy-3,4-dihydro-1-naphthylacetonitrile
This technical support guide provides troubleshooting advice and frequently asked questions for the optimization of the dehydroaromatization of 7-methoxy-3,4-dihydro-1-naphthylacetonitrile to produce 7-methoxy-1-naphthylacetonitrile, a key intermediate in the synthesis of agomelatine (B1665654).[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is showing low conversion to the desired product. What are the potential causes and how can I improve the yield?
A1: Low conversion can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Activity: The palladium-on-carbon (Pd/C) or ruthenium/carbon (Ru/C) catalyst may be of low quality or have reduced activity.[1][2]
-
Solution: Ensure you are using a fresh batch of high-quality catalyst. If the catalyst has been opened or stored for an extended period, its activity may be compromised. Consider purchasing a new batch from a reputable supplier.
-
-
Insufficient Hydrogen Acceptor: In protocols using a hydrogen acceptor like allyl methacrylate (B99206), an inadequate amount will result in incomplete dehydrogenation.[1]
-
Solution: Ensure the correct stoichiometry of the hydrogen acceptor is used. You may consider a slight excess to drive the reaction to completion.
-
-
Reaction Temperature: The reaction may not have reached the required temperature for efficient aromatization.
-
Solution: The reaction is typically run in refluxing toluene, which has a boiling point of approximately 111°C.[1] Ensure your heating mantle and condenser are functioning correctly to maintain a steady reflux.
-
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: While the provided literature does not extensively detail side products for this specific reaction, common side reactions in similar dehydrogenations include over-reduction or incomplete aromatization.
-
Incomplete Aromatization: This would result in the presence of the starting material or other dihydronaphthalene intermediates.
-
Solution: As mentioned in A1, ensure adequate reaction time, temperature, and catalyst activity.
-
-
Monitoring the Reaction: Careful monitoring is crucial to stop the reaction once the starting material is consumed to avoid potential degradation or side product formation with prolonged reaction times at high temperatures.
Q3: What is the recommended work-up procedure for this reaction?
A3: The typical work-up procedure involves the following steps:[1][2][3]
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Catalyst Filtration: Remove the solid catalyst by filtration. A pad of celite can be used to ensure all fine particles are removed.
-
Solvent Removal: The solvent (e.g., toluene) is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization, typically from an ethanol/water mixture, or by column chromatography.[1][3]
Q4: Are there alternative reagents for this dehydroaromatization?
A4: Yes, while catalytic transfer hydrogenation is common, other reagents have been used for similar transformations. One mentioned alternative is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). However, it is noted that DDQ is not ideal for industrial-scale synthesis due to cost and environmental concerns.[4]
Optimization of Reaction Conditions
For successful dehydroaromatization, careful control of reaction parameters is essential. The following tables summarize key conditions from literature.
Table 1: Palladium-on-Carbon Catalyzed Dehydroaromatization [1]
| Parameter | Condition |
| Catalyst | 5% Palladium-on-carbon |
| Starting Material | (7-methoxy-3,4-dihydro-1-naphthalenyl)-acetonitrile |
| Solvent | Toluene |
| Hydrogen Acceptor | Allyl methacrylate |
| Temperature | Reflux |
| Yield | 90% |
Table 2: Ruthenium-on-Carbon Catalyzed Dehydroaromatization [2]
| Parameter | Condition |
| Catalyst | Ruthenium/carbon (Ru/C) |
| Starting Material | 7-methoxy-3,4-dihydro-1-naphthylacetonitrile |
| Solvent | Not specified, but likely a high-boiling solvent like toluene |
| Hydrogen Acceptor | Allyl methacrylate |
| Temperature | Not specified, but likely elevated temperature |
| Yield | Not explicitly stated |
Detailed Experimental Protocols
Protocol 1: Dehydroaromatization using Palladium-on-Carbon [1]
-
Reactor Setup: In a suitable reactor, add 5% palladium-on-carbon (12.6 kg for a 96.1 kg scale reaction) and toluene.
-
Heating: Heat the mixture to reflux.
-
Addition of Reactants: Add a solution of (7-methoxy-3,4-dihydro-1-naphthalenyl)-acetonitrile in toluene, followed by the addition of allyl methacrylate.
-
Reaction: Maintain the reaction at reflux.
-
Monitoring: Monitor the progress of the reaction by vapor phase chromatography.
-
Work-up: After completion, cool the reaction mixture and filter to remove the catalyst.
-
Purification: Remove the solvent by evaporation. The resulting solid is recrystallized from an ethanol/water (80/20) mixture to yield the final product.
Protocol 2: Dehydroaromatization using Ruthenium/Carbon Catalyst [2]
-
Dissolution: Dissolve 7-methoxy-3,4-dihydro-1-naphthylacetonitrile in a suitable solvent.
-
Addition of Reagents: Add allyl methacrylate to the solution and stir until a uniform mixture is achieved.
-
Catalysis: Add the ruthenium/carbon (Ru/C) catalyst to initiate the dehydroaromatization.
-
Reaction Monitoring: Monitor the reaction until completion.
-
Catalyst Removal: Filter the reaction mixture to remove the Ru/C catalyst.
-
Solvent Removal: Remove the solvent from the filtrate by vacuum distillation.
-
Crystallization: Add a second solvent to the residue, heat to dissolve, and then cool to induce crystallization.
-
Isolation and Drying: Filter the crystals and dry to obtain pure this compound.
Visual Guides
Caption: Experimental workflow for Pd/C catalyzed dehydroaromatization.
Caption: Troubleshooting guide for low-yield dehydroaromatization.
References
- 1. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 7-methoxy-3,4-dihydro-1-naphthalenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
side reactions to avoid during the synthesis of 7-Methoxy-1-naphthylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-1-naphthylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic pathways start from either 7-methoxy-1-tetralone (B20472) or 7-methoxy-1-naphthoic acid.
-
Route 1 (from 7-methoxy-1-tetralone): This route involves the condensation of 7-methoxy-1-tetralone with cyanoacetic acid to form (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile, which is subsequently dehydrogenated to yield the final product.
-
Route 2 (from 7-methoxy-1-naphthoic acid): This pathway begins with the reduction of 7-methoxy-1-naphthoic acid to 7-methoxy-1-naphthalenemethanol. The resulting alcohol is then converted into a suitable leaving group (e.g., a halide or tosylate), followed by a nucleophilic substitution with a cyanide salt.
Q2: Which synthetic route generally provides a higher yield and purity?
A2: Both routes can be optimized to produce high yields and purity. However, the dehydroaromatization of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile using a Ruthenium/Carbon catalyst is reported to be a clean reaction with fewer side products, potentially leading to higher purity.[1][2] The overall yield and purity will ultimately depend on the specific reaction conditions and purification methods employed for each step.
Q3: What are the key intermediates in these synthetic pathways?
A3: Key intermediates include: Route 1: (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile. Route 2: 7-methoxy-1-naphthalenemethanol and a halogenated or tosylated derivative (e.g., 1-(chloromethyl)-7-methoxynaphthalene).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Route 1: From 7-Methoxy-1-tetralone
Issue 1: Low yield in the condensation of 7-methoxy-1-tetralone with cyanoacetic acid.
-
Possible Cause: Incomplete reaction or side reactions.
-
Troubleshooting:
-
Ensure anhydrous conditions: Moisture can interfere with the reaction. Use dry solvents and reagents.
-
Optimize reaction temperature and time: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Prolonged heating can sometimes lead to degradation.
-
Choice of catalyst and solvent: The use of a suitable amine catalyst (e.g., benzylamine (B48309) or aniline) in a solvent like toluene (B28343) is crucial for this condensation.[3][4]
-
Issue 2: Formation of side products during dehydrogenation with DDQ.
-
Possible Cause: 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a strong oxidizing agent and can participate in side reactions.[5]
-
Side Products:
-
Diels-Alder adducts: DDQ can act as a dienophile.
-
Michael adducts: Addition of nucleophiles to DDQ.
-
-
Troubleshooting:
-
Control of stoichiometry: Use the minimum effective amount of DDQ.
-
Temperature control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Alternative reagents: Consider using a milder and more selective dehydrogenation agent. A Ruthenium/Carbon catalyst with a hydrogen acceptor like allyl methacrylate (B99206) has been reported to give high yields with fewer side reactions.[1][2] Palladium on carbon is another alternative.[4][6]
-
Route 2: From 7-Methoxy-1-naphthoic acid
Issue 3: Incomplete reduction of 7-methoxy-1-naphthoic acid.
-
Possible Cause: Insufficient reducing agent or deactivation of the reagent.
-
Troubleshooting:
-
Choice of reducing agent: Borane-THF complex (BH3-THF) is an effective reagent for this reduction.[7]
-
Ensure anhydrous conditions: Reducing agents like BH3-THF are sensitive to moisture.
-
Stoichiometry: Use a sufficient excess of the reducing agent to ensure complete conversion.
-
Temperature control: Maintain the recommended temperature during the addition of the reducing agent to avoid side reactions.[7]
-
Issue 4: Low yield in the cyanation step due to elimination side reaction.
-
Possible Cause: The reaction conditions favor elimination (E2) over substitution (SN2), especially if the intermediate is a secondary halide.
-
Side Product: Formation of an alkene.
-
Troubleshooting:
-
Choice of solvent: Use a polar aprotic solvent (e.g., DMSO, DMF) to favor the SN2 reaction.[7] The presence of water can lead to hydrolysis of the nitrile.[8]
-
Cyanide source: Use a soluble cyanide salt like sodium cyanide or potassium cyanide.
-
Temperature control: Lower temperatures generally favor substitution over elimination.[8]
-
Issue 5: Hydrolysis of the nitrile group during workup or purification.
-
Possible Cause: Presence of strong acidic or basic conditions, especially at elevated temperatures.[9][10][11]
-
Side Product: 7-Methoxy-1-naphthaleneacetic acid or its corresponding amide.
-
Troubleshooting:
-
Neutral workup: Wash the reaction mixture with water and brine, avoiding strong acids or bases if possible.
-
Controlled pH: If an acidic or basic wash is necessary, perform it at low temperatures and for a short duration.
-
Purification method: Use purification techniques that do not involve prolonged exposure to harsh pH conditions, such as recrystallization from a neutral solvent system (e.g., ethanol/water).[3]
-
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Steps
| Step | Reagents | Reported Yield | Reference |
| Condensation of 7-methoxy-1-tetralone with cyanoacetic acid | Benzylamine, Toluene, reflux | 90% | [3] |
| Dehydrogenation of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | 5% Pd/C, Allyl methacrylate, Toluene, reflux | 91% | [4] |
| Dehydrogenation of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | Ru/C, Allyl methacrylate | 94.7-96.2% | [1] |
| Reduction of 7-methoxy-1-naphthoic acid | BH3-THF | 91% | [7] |
| Cyanation of 1-(chloromethyl)-7-methoxynaphthalene (B1149643) derivative | KCN, DMSO/water | 84% | [7] |
Table 2: Purity of this compound from Different Routes
| Synthetic Route/Purification Method | Reported Purity | Analytical Method | Reference |
| From 7-methoxy-1-tetralone, recrystallized from ethanol/water | >99% | Not specified | [3] |
| From dehydroaromatization with Ru/C, recrystallized from ethanol/water | 99.3 - 99.5% | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile [3][4]
-
In a suitable reactor, charge 7-methoxy-1-tetralone (1 equivalent), cyanoacetic acid (1.2 equivalents), and heptanoic acid (0.2 equivalents) in toluene.
-
Add benzylamine (0.15 equivalents) as a catalyst.
-
Heat the mixture to reflux and monitor the reaction by a suitable chromatographic method (e.g., TLC or HPLC).
-
Once the starting material is consumed, cool the reaction mixture.
-
Filter the mixture and wash the filtrate with a 2N sodium hydroxide (B78521) solution, followed by water until the pH is neutral.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
Protocol 2: Dehydrogenation using Palladium on Carbon [4]
-
To a reactor containing toluene, add 5% palladium-on-carbon.
-
Heat the mixture to reflux.
-
Add a solution of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile (1 equivalent) in toluene and allyl methacrylate (1.5 equivalents).
-
Continue refluxing and monitor the reaction progress by vapor phase chromatography.
-
After completion, cool the mixture and filter to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization from an ethanol/water mixture.
Protocol 3: Reduction of 7-methoxy-1-naphthoic acid [7]
-
Dissolve 7-methoxy-1-naphthoic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to approximately 5°C.
-
Slowly add a 1M solution of BH3-THF in THF (2.5 equivalents) while maintaining the temperature.
-
Allow the reaction mixture to warm to ambient temperature and stir for 3 hours.
-
Evaporate the solvent under reduced pressure.
-
Take up the residue in dichloromethane (B109758) and wash with water.
-
Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent to yield 7-methoxy-1-naphthalenemethanol.
Visualizations
Caption: Synthetic workflow starting from 7-methoxy-1-tetralone.
Caption: Troubleshooting logic for DDQ dehydrogenation side reactions.
Caption: Synthetic workflow starting from 7-methoxy-1-naphthoic acid.
References
- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN111377829A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]
- 4. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 7. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. synthesis - Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Catalyst Poisoning in the Synthesis of 7-Methoxy-1-naphthylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the synthesis of 7-Methoxy-1-naphthylacetonitrile.
Troubleshooting Guide
This guide addresses common problems observed during the synthesis of this compound, particularly those related to catalyst deactivation.
Q1: My reaction yield is significantly lower than expected. What could be the cause?
A low reaction yield is a common indicator of poor catalyst performance, which may be due to catalyst poisoning. Potential causes include:
-
Contaminated Reagents or Solvents: Impurities, particularly sulfur or nitrogen-containing compounds, in your starting materials or solvents can act as potent catalyst poisons.
-
Improper Catalyst Handling: Exposure of the catalyst to air or moisture can lead to oxidation and deactivation.
-
Sub-optimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete conversion and the formation of byproducts that may poison the catalyst.
-
Catalyst Deactivation: The catalyst may have been poisoned by impurities present in the reactants or the reaction system.
Q2: How can I determine if my catalyst is poisoned?
Identifying catalyst poisoning often involves a process of elimination and observation:
-
Sudden Drop in Reaction Rate: A noticeable decrease in the rate of reaction compared to previous successful batches is a strong indicator.
-
Incomplete Conversion: Despite extended reaction times, the starting material is not fully consumed.
-
Change in Catalyst Appearance: While not always reliable, a change in the color or texture of the catalyst might indicate poisoning.
-
Analytical Confirmation: If you suspect a specific poison (e.g., sulfur), you can analyze your reagents or reaction mixture for its presence using techniques like gas chromatography-mass spectrometry (GC-MS) or inductively coupled plasma mass spectrometry (ICP-MS).
Q3: My palladium-based catalyst seems to be inactive. What are the common poisons for palladium catalysts?
Palladium catalysts are highly susceptible to poisoning by a variety of substances that can strongly adsorb to the active sites. Common poisons include:
-
Sulfur Compounds: Hydrogen sulfide (B99878) (H₂S), thiols, and sulfoxides are particularly detrimental to palladium catalysts.[1] These compounds can form stable palladium-sulfur complexes, blocking the active sites.[2]
-
Nitrogen Compounds: Certain nitrogen-containing organic compounds can also poison palladium catalysts.[3]
-
Cyanide: Excess cyanide ions in the reaction mixture can deactivate the palladium catalyst by forming stable cyanide complexes.[4][5]
-
Halogens: Halogenated compounds can also contribute to catalyst deactivation.
Q4: I suspect sulfur poisoning of my palladium catalyst. What are my options?
If you suspect sulfur poisoning, you can take the following steps:
-
Regeneration: Attempt to regenerate the catalyst. Thermal treatment at elevated temperatures (above 500°C) can sometimes remove sulfur compounds.[6] Treatment with hydrogen at high temperatures (673-773 K) has also been shown to regenerate sulfur-poisoned palladium catalysts.[1] Oxidizing agents like hypochlorite (B82951) or hydrogen peroxide have also been used to regenerate sulfur-fouled Pd catalysts.[2]
-
Catalyst Replacement: If regeneration is not feasible or successful, the most straightforward solution is to use a fresh batch of catalyst.
-
Purification of Reagents: Ensure all your starting materials and solvents are free from sulfur-containing impurities. This may involve pre-treating your reagents.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used in the synthesis of this compound?
The synthesis of this compound often involves a dehydroaromatization step of 7-methoxy-3,4-dihydro-1-naphthylacetonitrile. Common catalysts for this transformation include:
-
Ruthenium on Carbon (Ru/C): This catalyst is used in the dehydroaromatization reaction.[7][8][9]
-
Palladium on Carbon (Pd/C): Palladium catalysts are frequently used for dehydrogenation reactions and are a likely choice for this synthesis.[10][11][12]
Q2: Where can catalyst poisons originate from in my synthesis?
Catalyst poisons can be introduced from various sources:
-
Starting Materials: The purity of 7-methoxy-3,4-dihydro-1-naphthylacetonitrile is crucial. Impurities from previous synthesis steps can carry over.
-
Solvents: Technical grade solvents may contain sulfur compounds or other impurities. Using high-purity, catalyst-grade solvents is recommended.
-
Reagents: Any additives or reagents used in the reaction should be of high purity.
-
Reaction Atmosphere: While less common for this specific synthesis, leaks in the reaction setup could introduce atmospheric contaminants.
Q3: How can I prevent catalyst poisoning?
Preventative measures are the most effective way to avoid catalyst poisoning:
-
Use High-Purity Reagents: Whenever possible, use reagents and solvents of the highest available purity.
-
Implement a Purification Step: If you suspect impurities in your starting materials, consider a purification step before the catalytic reaction.
-
Proper Catalyst Handling: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Dedicated Glassware: Use clean, dedicated glassware for your catalytic reactions to avoid cross-contamination.
Q4: Can a poisoned catalyst be regenerated?
In some cases, yes. The success of regeneration depends on the type of catalyst, the nature of the poison, and the severity of the poisoning.
-
Thermal Regeneration: Heating the catalyst to high temperatures can desorb some poisons. For palladium catalysts poisoned by sulfur, temperatures above 500°C may be required.[6]
-
Chemical Treatment: Washing the catalyst with specific reagents can remove certain poisons. For instance, hydrogen treatment at elevated temperatures has been shown to be effective for sulfur-poisoned palladium catalysts.[1] Oxidizing agents can also be used.[2]
-
Rich-Burn Conditions: For some palladium catalysts, treatment under fuel-rich conditions at high temperatures can help in regeneration by decomposing sulfate (B86663) species.[13]
It is important to note that regeneration may not always restore the catalyst to its initial activity.[1][6]
Quantitative Data on Catalyst Poisoning
The following tables summarize the impact of common poisons on catalyst performance based on available literature. While not specific to the synthesis of this compound, they provide valuable insights into the general effects of these poisons.
Table 1: Effect of Sulfide Concentration on TCE Hydrodechlorination Rate Constant using a Palladium Catalyst
| Sulfide Concentration (μM) | Rate Constant (min⁻¹) |
| 0 | 0.014 |
| < 93.8 | Moderately Inhibited |
| 93.8 | 0.006 |
Data adapted from a study on Pd-catalytic hydrodechlorination of TCE.[2]
Table 2: Effect of SO₂ Poisoning on Light-Off Temperatures (T₅₀) for Hydrocarbon Oxidation over a Pd-based Catalyst
| Hydrocarbon | T₅₀ Shift after SO₂ Poisoning (°C) |
| Methane, Ethane, Propane | 50 - 100 |
Data adapted from a study on SO₂ poisoning of a monolithic Pd/Al₂O₃ oxidation catalyst.[14]
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydroaromatization using Ruthenium/Carbon Catalyst [7][8]
-
Dissolution: In a suitable reaction vessel, dissolve 7-methoxy-3,4-dihydro-1-naphthylacetonitrile in a solvent such as toluene (B28343) or absolute ethanol.
-
Addition of Reagents: Add allyl methacrylate (B99206) to the solution and stir until the mixture is uniform.
-
Catalysis: Carefully add 5% ruthenium on carbon (Ru/C) catalyst to the reaction mixture.
-
Reaction: Heat the mixture to a temperature between 70-80°C and monitor the reaction progress by a suitable analytical method (e.g., GC). The reaction is typically complete within 4-6 hours.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter to remove the Ru/C catalyst.
-
Solvent Removal: Remove the solvent from the filtrate by vacuum distillation.
-
Crystallization: Add a second solvent (e.g., an ethanol/water mixture) to the residue, heat to dissolve, and then cool to induce crystallization.
-
Isolation and Drying: Filter the crystals and dry to obtain pure this compound.
Protocol 2: General Procedure for Thermal Regeneration of a Poisoned Palladium Catalyst
-
Catalyst Recovery: After the reaction, carefully recover the poisoned catalyst by filtration.
-
Washing: Wash the catalyst with a suitable solvent to remove any adsorbed organic residues and then dry it thoroughly.
-
Thermal Treatment: Place the dried catalyst in a tube furnace under a controlled atmosphere.
-
Heating Program: Slowly ramp the temperature to an elevated temperature (e.g., 500-650°C) under an inert gas flow (e.g., nitrogen).[6] The specific temperature and duration will depend on the nature of the poison.
-
Cooling: After the thermal treatment, allow the catalyst to cool down to room temperature under the inert gas flow.
-
Storage: Store the regenerated catalyst under an inert atmosphere until further use.
Visualizations
Caption: Troubleshooting workflow for diagnosing catalyst poisoning.
Caption: Mechanism of palladium catalyst poisoning by a sulfur compound.
References
- 1. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dcl-inc.com [dcl-inc.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN111377829A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. CN113527139A - Method for synthesizing this compound and intermediate - Google Patents [patents.google.com]
- 11. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 12. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dcl-inc.com [dcl-inc.com]
Technical Support Center: Purification of 7-Methoxy-1-naphthylacetonitrile
This technical support guide provides troubleshooting advice and detailed protocols for the purification of crude 7-Methoxy-1-naphthylacetonitrile, a key intermediate in the synthesis of Agomelatine (B1665654).
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude this compound is a dark oil/solid. What are the likely impurities?
A1: The dark coloration of your crude product likely indicates the presence of impurities. Common impurities can include:
-
Unreacted starting materials: Depending on the synthetic route, this could include 7-methoxy-1-tetralone (B20472) or 7-methoxy-3,4-dihydro-1-naphthylacetonitrile.
-
Side-products: Incomplete aromatization during synthesis can lead to residual dihydro-derivatives.[1][2] Other potential side-products may arise from undesired reactions of the reagents used.
-
Degradation products: The compound may degrade if exposed to harsh conditions (e.g., strong acids/bases, high temperatures) for extended periods.
-
Residual Solvents: Solvents used in the synthesis and work-up (e.g., toluene, ethanol) may be present.[2][3]
Q2: I performed a recrystallization, but the purity of my this compound did not improve significantly. What went wrong?
A2: Several factors could contribute to an unsuccessful recrystallization:
-
Incorrect Solvent System: The chosen solvent may be too good a solvent for both the product and the impurities, preventing selective crystallization. An 80:20 ethanol/water mixture is a commonly reported and effective solvent system for this compound.[2][3]
-
Cooling Rate: Cooling the solution too quickly can lead to the trapping of impurities within the crystal lattice. A slow, gradual cooling process is recommended to allow for the formation of pure crystals.
-
Insufficient Solvent: Using too little solvent may cause the product to "crash out" of the solution along with impurities, rather than crystallizing selectively.
-
Presence of Oily Impurities: If significant amounts of oily impurities are present, they may coat the crystals and prevent further purification. In such cases, a preliminary purification step like column chromatography might be necessary.
Q3: My HPLC analysis shows multiple peaks close to the main product peak. How can I improve the separation?
A3: To improve the resolution of peaks in your HPLC analysis:
-
Optimize the Mobile Phase: Adjusting the ratio of your mobile phase components (e.g., methanol (B129727) and water) can significantly impact separation.[4] A shallower gradient or isocratic elution with a lower percentage of the stronger solvent can increase the retention time and improve the resolution of closely eluting peaks.
-
Change the Column: If optimizing the mobile phase is insufficient, using a column with a different stationary phase (e.g., a different C18 column from another manufacturer or a phenyl-hexyl column) may provide the required selectivity.
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Additionally, controlling the column temperature can influence the viscosity of the mobile phase and the kinetics of analyte partitioning, affecting the separation.
Q4: After column chromatography, I still have impurities in my final product. What should I do?
A4: If column chromatography does not yield a product of the desired purity, consider the following:
-
Fraction Analysis: Ensure you are analyzing all fractions by a sensitive method like TLC or HPLC to avoid combining impure fractions with your pure product.
-
Gradient Optimization: The elution gradient may be too steep, causing co-elution of the product and impurities. A slower, more gradual gradient can improve separation.
-
Stationary Phase Choice: Silica (B1680970) gel is a standard choice, but for certain impurities, a different stationary phase like alumina (B75360) or a bonded-phase silica (e.g., diol, cyano) might be more effective.
-
Sample Loading: Overloading the column can lead to poor separation. Ensure that the amount of crude material is appropriate for the size of your column.
-
Post-Column Purification: A final recrystallization step after column chromatography can often remove any remaining minor impurities and provide a product of very high purity.
Experimental Protocols
Recrystallization of this compound
This protocol is designed to purify crude this compound to a high degree of purity (>99%).
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 10 mL of an 80:20 (v/v) ethanol/water solution.[2][3]
-
Heating: Gently heat the mixture with stirring using a heating mantle or a water bath until the solid completely dissolves. Avoid boiling the solution for extended periods.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 80:20 ethanol/water to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The expected melting point of the pure compound is in the range of 83-86 °C.[4]
Column Chromatography of this compound
This protocol is suitable for purifying crude this compound, especially when dealing with a complex mixture of impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl Acetate
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica gel to settle, ensuring a level surface. Add a thin layer of sand on top of the silica bed.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a 1:1 mixture of hexane and ethyl acetate).
-
Loading the Column: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A suggested gradient could be from 100% hexane to 90:10 hexane/ethyl acetate, then to 80:20 hexane/ethyl acetate.
-
Fraction Collection: Collect fractions in separate tubes or flasks.
-
Monitoring the Separation: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Analysis: Analyze the purity of the final product using HPLC.
Data Presentation
| Parameter | Specification | Analysis Method |
| Purity | >99.0% | HPLC |
| Appearance | Light Yellow to White Crystalline Powder | Visual |
| Melting Point | 83.0 - 86.0 °C | Melting Point Apparatus |
| Single Impurity | <0.50% | HPLC |
| Total Impurities | <1.00% | HPLC |
This data is compiled from commercially available product specifications.[1]
Experimental Workflow
Caption: Troubleshooting and purification workflow for this compound.
References
- 1. ruifuchem.com [ruifuchem.com]
- 2. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 3. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
challenges in the industrial scale-up of 7-Methoxy-1-naphthylacetonitrile synthesis
Welcome to the technical support center for the industrial scale-up of 7-Methoxy-1-naphthylacetonitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for a successful scale-up. This compound is a key intermediate in the synthesis of the antidepressant drug Agomelatine (B1665654).[1][2][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during the dehydroaromatization of 7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Monitor reaction progress by GC or HPLC. |
| Catalyst poisoning | Ensure starting materials and solvents are free of impurities that can deactivate the catalyst. Consider using a fresh batch of catalyst. | |
| Suboptimal catalyst loading | Optimize the catalyst-to-substrate ratio. A 5% ruthenium on carbon catalyst has been shown to be effective.[4] | |
| Product Impurity | Incomplete aromatization | This can lead to a mixture of products that is difficult to purify.[5] Ensure complete reaction by monitoring with appropriate analytical methods. |
| Byproduct formation | The use of DDQ as a dehydrogenating agent can lead to the formation of DDHQ (Dichlorodicyanohydroquinone), which can complicate purification and cause environmental concerns.[4] Consider alternative, cleaner dehydrogenation methods. | |
| Residual starting material | Improve purification methods, such as recrystallization from a suitable solvent system like an ethanol (B145695)/water mixture.[6][7] | |
| Reaction Stalls | Insufficient heat transfer | On a large scale, ensure adequate agitation and heating to maintain a consistent reaction temperature. |
| Catalyst deactivation | As mentioned above, catalyst poisoning can halt the reaction. | |
| Difficult Product Isolation | Oily product instead of solid | Ensure the solvent has been sufficiently removed before attempting crystallization. Try different crystallization solvents or solvent mixtures. |
| Poor crystal formation | Control the cooling rate during crystallization. Slow cooling generally leads to larger, purer crystals. Seeding with a small crystal of the pure product can also help induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common starting material is 7-methoxy-1-tetralone.[1][2][6][7] This is reacted with cyanoacetic acid to form (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile, which is then dehydroaromatized to the final product.[7]
Q2: What are the key challenges in scaling up this synthesis?
A2: Key challenges include reproducibility issues, especially in the initial reaction steps, and incomplete aromatization, which leads to purification difficulties.[5][6][8] The choice of reagents for dehydrogenation is also a critical factor, as some, like DDQ, are not ideal for industrial scale due to cost, environmental concerns, and byproduct formation.[1][7]
Q3: Are there more environmentally friendly alternatives to DDQ for the dehydroaromatization step?
A3: Yes, catalytic transfer hydrogenation is a more environmentally friendly and efficient method. Using a palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) catalyst with a hydrogen donor like allyl methacrylate (B99206) in a solvent such as toluene (B28343) has been shown to be effective.[4]
Q4: What are the typical reaction conditions for the dehydroaromatization using a Ru/C catalyst?
A4: A typical procedure involves dissolving 7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile and allyl methacrylate in toluene, followed by the addition of a 5% Ru/C catalyst. The reaction is then heated to around 80°C for several hours.[4]
Q5: How can the purity of the final product be assessed?
A5: The purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC).[3]
Experimental Protocols
Protocol 1: Dehydroaromatization using Ruthenium/Carbon Catalyst[3][4]
This protocol describes the dehydroaromatization of 7-methoxy-3,4-dihydro-1-naphthylacetonitrile to this compound.
Materials:
-
7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile
-
Toluene
-
Allyl methacrylate
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Ethanol
-
Water
Procedure:
-
In a suitable reactor, dissolve 7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile (1 equivalent) in toluene.
-
Add allyl methacrylate (approximately 1.3-1.4 equivalents) to the solution and stir until homogeneous.[4]
-
Add the 5% Ru/C catalyst to the mixture.
-
Heat the reaction mixture to 80°C and maintain with stirring for approximately 4 hours.[4]
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the Ru/C catalyst. The catalyst can be washed with a small amount of ethanol and potentially be reused.[4]
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
To the residue, add a 65% aqueous ethanol solution and heat to 65°C to dissolve the crude product.[4]
-
Cool the solution to 0°C and stir for 1 hour to induce crystallization.[4]
-
Filter the solid product, wash with a 50% aqueous ethanol solution, and dry under vacuum to obtain pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Typical Yield | 94.7% | [4] |
| Purity (by GC) | 99.5% | [4] |
| Melting Point | 81-83 °C | [3] |
Visualizations
Experimental Workflow: Dehydroaromatization and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low yield in the synthesis reaction.
References
- 1. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 2. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]
- 6. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 7. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 8. EP1564205B1 - Process for synthesizing (7-methoxy-1-naphthyl) acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
stability and degradation of 7-Methoxy-1-naphthylacetonitrile under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 7-Methoxy-1-naphthylacetonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1][2] Some suppliers recommend storage at temperatures between 2-8°C or even -20°C for long-term preservation.[3]
Q2: What is the appearance and melting point of this compound?
This compound is typically a white to light yellow or orange crystalline powder.[4] Its melting point is consistently reported in the range of 81-83°C.[4][5]
Q3: In which solvents is this compound soluble?
It is soluble in chloroform, dichloromethane, ethyl acetate, Dimethyl Sulfoxide (DMSO), and acetone. It is slightly soluble in methanol (B129727).[4][6]
Q4: What are the primary safety precautions when handling this compound?
This compound is classified as a hazardous substance and is toxic if swallowed, in contact with skin, or if inhaled.[7][8] It is crucial to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[1][4] Avoid formation of dust and aerosols.[1]
Troubleshooting Guide
This guide addresses common problems that may arise during the handling and use of this compound in a laboratory setting.
Problem 1: Inconsistent analytical results or appearance of unknown peaks in chromatograms.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, dark, and tightly sealed).
-
Check for Contamination: Rule out contamination from solvents, glassware, or other reagents.
-
Perform a Forced Degradation Study: To understand the degradation profile, subject a small sample to stress conditions (see Experimental Protocols section). This will help in identifying potential degradation products.
-
Use a Validated Stability-Indicating Method: Employ an analytical method, such as HPLC, that can separate the intact compound from its degradation products.
-
Problem 2: The compound has changed color or appears clumpy.
-
Possible Cause: This could indicate degradation or moisture absorption.
-
Troubleshooting Steps:
-
Assess Purity: Re-analyze the material using a suitable analytical method (e.g., HPLC) to determine its purity.
-
Check for Moisture: Use a method like Karl Fischer titration to determine the water content.
-
Review Handling Procedures: Ensure that the compound was handled in a dry environment to prevent moisture absorption.
-
Problem 3: Poor yield or unexpected side products in a reaction involving this compound.
-
Possible Cause: The stability of the compound under the specific reaction conditions (e.g., pH, temperature, presence of oxidizing or reducing agents) may be a factor.
-
Troubleshooting Steps:
-
Analyze Starting Material: Confirm the purity of the this compound before starting the reaction.
-
Evaluate Reaction Conditions: Based on the information in the Stability Profile table below, assess if the reaction conditions could be causing degradation. For example, strong acidic or basic conditions might lead to hydrolysis of the nitrile group.
-
Monitor the Reaction: Use in-process controls (e.g., TLC or HPLC) to monitor the consumption of the starting material and the formation of products and byproducts over time.
-
Stability and Degradation Profile
Table 1: Summary of Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic Hydrolysis | Likely susceptible to degradation. | Hydrolysis of the nitrile group to a carboxylic acid (7-methoxy-1-naphthylacetic acid) or an amide. |
| Alkaline Hydrolysis | Highly susceptible to degradation. | Saponification of the nitrile group to a carboxylate salt. Agomelatine shows significant degradation under alkaline conditions.[9][10] |
| Oxidation | Susceptible to degradation. | Oxidation of the naphthalene (B1677914) ring system and/or the methoxy (B1213986) group. Agomelatine is sensitive to oxidative stress.[9][10] |
| Thermal Degradation | Relatively stable at its melting point, but may degrade at elevated temperatures. | Decomposition of the nitrile and methoxy groups. |
| Photodegradation | Potentially susceptible to degradation upon exposure to UV light. | Photochemical reactions on the naphthalene ring. Agomelatine shows some degradation under UV light.[9][10] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Follow the same heating and sampling procedure as for acidic hydrolysis, neutralizing the samples with 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the mixture at room temperature or slightly elevated temperature for a defined period, monitoring the degradation.
-
Dilute samples with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to dry heat at a temperature below its melting point (e.g., 70°C) for a defined period.
-
Also, heat a solution of the compound at a controlled temperature.
-
Dissolve/dilute the samples in the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm or 366 nm) in a photostability chamber for a defined period.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze the samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
A general reversed-phase HPLC method can be used to assess the stability of this compound.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 231 nm or 280 nm).[4]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN113365977A - High-purity 2-naphthylacetonitrile and production method thereof - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Anodic oxidation of methoxynaphthalenes. Convenient routes to methoxylated naphthalenes and 1,4- and 1,2-naphthoquinone mono- and bis-acetals - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. ijsdr.org [ijsdr.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. WO2021085468A1 - High purity 2-naphthylacetonitrile and method for producing same - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00125G [pubs.rsc.org]
alternative catalysts for the synthesis of 7-Methoxy-1-naphthylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxy-1-naphthylacetonitrile, a key intermediate in the production of Agomelatine (B1665654).
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative catalysts for the synthesis of this compound?
A1: The most frequently employed alternative catalysts are palladium-on-carbon (Pd/C) and ruthenium-on-carbon (Ru/C).[1][2][3][4] These are typically used in the dehydrogenation of the intermediate, 7-methoxy-3,4-dihydro-1-naphthylacetonitrile, to yield the final product. Both catalysts offer high yields, often exceeding 90%.[2][3]
Q2: Are there any non-metal or cyanide-free alternative synthetic routes?
A2: While most high-yield, industrial-scale syntheses involve a cyanation step, research is ongoing to develop safer and more environmentally friendly alternatives. One patented method avoids traditional cyanating agents by starting from 7-methoxy-1-naphthoic acid. This process involves reduction to an alcohol, conversion to a halide, and then cyanation.[5] Another approach involves the halogenation and subsequent dehydrohalogenation of (7-methoxy-3,4-dihydro-1-naphthyl)acetonitrile, which is reported to avoid harsh conditions and costly catalysts.[6]
Q3: What are the main advantages of using a palladium or ruthenium catalyst over older methods?
A3: Palladium and ruthenium catalysts provide a more efficient and environmentally sound approach compared to older methods that used stoichiometric and hazardous reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).[2][5] The catalytic dehydrogenation process is generally high-yielding, avoids the use of toxic solvents like benzene, and the catalysts can often be recovered and reused.[3]
Q4: What are the common starting materials for the synthesis?
A4: The most prevalent starting material is 7-methoxy-1-tetralone.[2][5] However, due to its high cost and potential synthesis challenges, alternative starting points such as 7-methoxy-1-naphthoic acid have been explored.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the dehydrogenation step | - Inactive or poisoned catalyst (Pd/C or Ru/C).- Insufficient reaction time or temperature.- Inefficient hydrogen acceptor. | - Use fresh, high-quality catalyst.- Ensure the reaction goes to completion by monitoring with TLC or GC.[2][3]- Optimize reaction temperature and time based on solvent (e.g., refluxing toluene).[2][7]- Ensure the correct stoichiometry of the hydrogen acceptor (e.g., allyl methacrylate).[2][3] |
| Incomplete reaction in the initial condensation step | - Inadequate catalyst (e.g., benzylamine, aniline) or co-catalyst (e.g., heptanoic acid).- Insufficient removal of water byproduct. | - Use the appropriate amounts of amine and acid catalysts.[8][9]- Employ a Dean-Stark apparatus or a suitable drying agent to remove water and drive the reaction to completion. |
| Formation of impurities | - Side reactions due to high temperatures.- Incomplete aromatization in the dehydrogenation step. | - Optimize the reaction temperature; avoid excessive heating.- Ensure sufficient catalyst loading and reaction time for complete conversion to the aromatic product.- Purify the final product by recrystallization.[2][7] |
| Difficulty in product isolation/purification | - Inappropriate recrystallization solvent.- Presence of persistent impurities from starting materials or side reactions. | - Screen different solvent systems for recrystallization; an ethanol (B145695)/water mixture is commonly reported to be effective.[2][9]- Utilize column chromatography for purification if recrystallization is insufficient.[8] |
Experimental Protocols
Catalytic Dehydrogenation of 7-methoxy-3,4-dihydro-1-naphthylacetonitrile using Ru/C
This protocol is adapted from a patented method.[3]
-
Reaction Setup: In a 500ml four-necked flask, add 50.0g (0.25 mol) of 7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile and 350ml of absolute ethanol. Stir until the solid is completely dissolved.
-
Reagent Addition: Add 42.5g (0.34 mol) of allyl methacrylate (B99206) to the solution and stir for 10 minutes.
-
Catalyst Addition: Carefully add 2.5g of 5% ruthenium on carbon (Ru/C) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 70°C and maintain stirring for 6 hours.
-
Monitoring: Monitor the reaction progress using Gas Chromatography (GC) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to recover the catalyst.
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure.
-
Purification: To the residue, add 300ml of a 65% ethanol aqueous solution and heat to 65°C to dissolve. Cool the solution to 0°C and stir for 1 hour to induce crystallization.
-
Final Product: Filter the crystalline solid, wash with a 50% aqueous ethanol solution, and dry to obtain this compound.
Data Summary
The following table summarizes quantitative data for alternative catalytic syntheses of this compound.
| Catalyst | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5% Pd/C | (7-methoxy-3,4-dihydro-1-naphthalenyl)-acetonitrile | Allyl methacrylate | Toluene | Reflux | Not specified | 91 |
| 5% Ru/C | 7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile | Allyl methacrylate | Toluene | 80 | 4 | >99 (GC conversion) |
| 5% Ru/C | 7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile | Allyl methacrylate | Ethanol | 70 | 6 | 94.7 |
| None (Condensation step) | 7-methoxy-1-tetralone | Cyanoacetic acid, benzylamine, heptanoic acid | Toluene | Reflux | Not specified | 90 (for the two-step process) |
Visualizations
Caption: General experimental workflow for the two-step synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. US7994359B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 5. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 6. CN113527139A - Method for synthesizing this compound and intermediate - Google Patents [patents.google.com]
- 7. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 8. 7-methoxy-3,4-dihydro-1-naphthalenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of 7-Methoxy-1-naphthylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the validation of 7-Methoxy-1-naphthylacetonitrile, a key intermediate in the synthesis of pharmaceuticals like Agomelatine. By presenting experimental and predicted data for the target molecule and its potential isomers, this guide aims to facilitate accurate structure elucidation and quality control.
Spectroscopic Data Comparison
The definitive identification of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and a potential structural isomer, 4-Methoxy-1-naphthylacetonitrile.
Table 1: ¹H NMR Data (Chemical Shift δ [ppm])
| Compound | Solvent | -OCH₃ | -CH₂CN | Aromatic Protons |
| This compound | CDCl₃ | 3.98 (s, 3H) | 4.09 (s, 2H) | 7.09 (d, J=2.1 Hz, 1H), 7.22 (dd, J=9.0, 2.4 Hz, 1H), 7.34 (dd, J=7.8, 7.5 Hz, 1H), 7.55 (d, J=6.9 Hz, 1H), 7.81 (dd, J=8.7, 6.9 Hz, 2H)[1] |
| 4-Methoxy-1-naphthylacetonitrile (Isomer) | CDCl₃ | 4.04 (s, 3H) | 3.95 (s, 2H) | 8.21 (d, J=8.4 Hz, 1H), 7.65-7.55 (m, 2H), 7.42 (d, J=8.2 Hz, 1H), 6.83 (d, J=8.2 Hz, 1H) |
Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])
| Compound | Solvent | -OCH₃ | -CH₂CN | Aromatic & Nitrile Carbons |
| This compound (Predicted) | CDCl₃ | ~55.4 | ~17.5 | Nitrile (~118), Aromatic (~103, ~116, ~120, ~124, ~125, ~129, ~130, ~134, ~135, ~158) |
| 4-Methoxy-1-naphthylacetonitrile | CDCl₃ | 55.6 | 22.9 | 103.1, 117.9, 122.2, 124.9, 125.7, 126.3, 126.8, 131.8, 132.4, 156.2 |
Note: The ¹³C NMR data for this compound is predicted based on computational models due to the lack of publicly available experimental spectra.
Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)
| Compound | Key Functional Group Absorptions |
| This compound | ~2250 cm⁻¹ (C≡N stretch, characteristic for nitriles), Aromatic C-H stretching, C=C stretching, and C-O stretching bands are also expected. Transmission Infrared (IR) and Raman spectra are available on SpectraBase. |
| 4-Methoxy-1-naphthylacetonitrile (Isomer) | ~2250 cm⁻¹ (C≡N stretch), Aromatic C-H, C=C, and C-O stretching bands with distinct fingerprint region compared to the 7-methoxy isomer. |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Expected [M]⁺ m/z | Key Fragmentation |
| This compound | C₁₃H₁₁NO | 197.23 g/mol [2] | 197 | Expected fragments include loss of the methoxy (B1213986) group (-OCH₃) and rearrangements of the naphthyl ring. |
| 4-Methoxy-1-naphthylacetonitrile (Isomer) | C₁₃H₁₁NO | 197.23 g/mol | 197 | Fragmentation pattern will differ in the relative intensities of fragment ions compared to the 7-methoxy isomer due to the different substitution pattern. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use a standard pulse program. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on a spectrometer with a proton-decoupled pulse program. A higher sample concentration (20-50 mg) and a greater number of scans are typically required compared to ¹H NMR. Chemical shifts are referenced to the solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples, one of the following methods is typically used:
-
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire the spectrum using a transmission FTIR spectrometer.
-
-
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
-
Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry:
-
Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analyze the resulting ions based on their mass-to-charge (m/z) ratio.
-
Workflow for Spectroscopic Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure using the spectroscopic methods described.
This comprehensive approach, combining multiple spectroscopic techniques and comparison with data from potential isomers, ensures the unambiguous identification and quality assessment of this compound for its application in research and drug development.
References
comparative analysis of different synthesis routes for 7-Methoxy-1-naphthylacetonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthetic Pathways for a Key Agomelatine (B1665654) Intermediate
7-Methoxy-1-naphthylacetonitrile is a crucial intermediate in the synthesis of the antidepressant drug agomelatine. The efficiency, cost-effectiveness, and environmental impact of its synthesis are of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of various synthesis routes for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Executive Summary of Synthesis Routes
Several synthetic strategies for this compound have been developed, primarily starting from 7-methoxy-1-tetralone (B20472) or 7-methoxy-1-naphthoic acid. The choice of route often involves a trade-off between yield, cost of reagents, reaction conditions, and environmental footprint. The most prominent methods involve the formation of an intermediate, (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile, followed by an aromatization step.
| Starting Material | Key Steps & Reagents | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| 7-Methoxy-1-tetralone | 1. Condensation with cyanoacetic acid 2. Dehydrogenation with Pd/C and allyl methacrylate (B99206) | ~82% | >99% | High yield and purity. | High cost of palladium catalyst. |
| 7-Methoxy-1-tetralone | 1. Condensation with cyanoacetic acid 2. Dehydrogenation with Ru/C and allyl methacrylate | 94.7-96.2% | 99.3-99.5% | High yield and purity, reusable catalyst.[1][2] | Requires catalyst handling. |
| 7-Methoxy-1-tetralone | 1. Reaction with LiCH₂CN 2. Dehydrogenation with DDQ 3. Dehydration | 76%[3] | Not specified | Established route. | Mediocre yield, use of toxic DDQ and benzene.[3][4] |
| 7-Methoxy-1-tetralone | 1. Condensation with cyanoacetic acid 2. Halogenation 3. Dehydrohalogenation | Not specified | Not specified | Avoids costly catalysts and harsh conditions. | Limited data available on yield and purity. |
| 7-Methoxy-1-naphthoic acid | 1. Reduction to alcohol 2. Conversion to leaving group 3. Cyanation with KCN | High (quantitative for cyanation)[3] | Not specified | Avoids expensive 7-methoxy-1-tetralone.[3] | Multi-step process. |
Synthesis Route Diagrams
The following diagrams illustrate the primary synthetic pathways to this compound.
Caption: Dehydrogenation route from 7-Methoxy-1-tetralone.
Caption: Halogenation-dehydrohalogenation route.
Caption: Synthesis from 7-Methoxy-1-naphthoic acid.
Detailed Experimental Protocols
Route 1: Dehydrogenation using Palladium on Carbon (Pd/C)
This two-step process is a high-yield method starting from 7-methoxy-1-tetralone.[4][5]
Step A: Synthesis of (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile
-
Reaction Setup: In a suitable reactor, charge 85.0 kg of 7-methoxy-1-tetralone, 60.3 kg of cyanoacetic acid, 15.6 kg of heptanoic acid, and 12.7 kg of benzylamine in toluene.[4][6]
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress until all the starting material is consumed.
-
Work-up: Cool the solution and filter the precipitate. Wash the precipitate with toluene. The filtrate is then washed with a 2N sodium hydroxide (B78521) solution and subsequently with water until neutral.[4][6]
-
Purification: Remove the solvent by evaporation. The resulting solid is recrystallized from an ethanol (B145695)/water (80/20) mixture to yield the title product.
-
Yield and Purity: This step typically yields the product at 90% with a chemical purity exceeding 99%.[4][5][6]
Step B: Synthesis of this compound
-
Reaction Setup: In a reactor, charge 12.6 kg of 5% palladium-on-carbon in toluene and heat to reflux.[4][5]
-
Addition of Reagents: Add a solution of 96.1 kg of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile in toluene, followed by 63.7 kg of allyl methacrylate.[4][5]
-
Reaction: Maintain the reaction at reflux and monitor by vapor phase chromatography.
-
Work-up: Once the starting material has been consumed, cool the reaction mixture to ambient temperature and filter to remove the catalyst.
-
Purification: Remove the toluene by evaporation. The resulting solid residue is recrystallized from an ethanol/water (80/20) mixture.
-
Yield and Purity: This step provides the final product in a 91% yield with a chemical purity exceeding 99%.[4][5]
Route 2: Dehydrogenation using Ruthenium on Carbon (Ru/C)
This method offers a more cost-effective and environmentally friendly alternative to the palladium-catalyzed reaction due to the reusability of the ruthenium catalyst.[1][2][7]
-
Dissolution: In a 500 ml four-neck flask, dissolve 50.0g (0.25 mol) of 7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile in 350 ml of toluene.[1]
-
Addition of Reagents: Add 42.5g (0.34 mol) of allyl methacrylate and stir for 10 minutes. Then, add 2.5g of 5% ruthenium/carbon.[1]
-
Reaction: Heat the mixture to 80°C and stir for 4 hours. Monitor the reaction by GC analysis until the starting material is consumed (typically <0.5%).[1]
-
Catalyst Removal: After the reaction is complete, cool to room temperature and filter to recover the catalyst, which can be washed and reused.[1][2]
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure until dry.[1][2]
-
Crystallization: Add 300 ml of a 65% ethanol aqueous solution to the residue, heat to 65°C to dissolve, then cool to 0°C and stir for 1 hour to induce crystallization.[1]
-
Isolation and Drying: Filter the crystals, wash with a 50% aqueous ethanol solution, and dry the solid to obtain the final product.[1]
-
Yield and Purity: This protocol yields approximately 47.6g (96.2%) of this compound with a purity of 99.3%.[1]
Route 3: Synthesis from 7-Methoxy-1-naphthoic acid
This route provides an alternative starting material to the potentially costly 7-methoxy-1-tetralone.[3]
Step A: Reduction of 7-Methoxy-1-naphthoic acid
-
The protocol involves the reduction of 7-methoxy-1-naphthoic acid using a suitable reducing agent like borane (B79455) (BH₃) to yield (7-methoxy-1-naphthyl)methanol.[3]
Step B: Conversion to a Leaving Group and Cyanation
-
Activation: The hydroxyl group of (7-methoxy-1-naphthyl)methanol is converted into a good leaving group, for example, by reaction with methanesulfonyl chloride.
-
Cyanation: To a solution of the activated alcohol (100 g) in 30 ml/g of DMSO and 5 ml/g of water, add 1.2 equivalents of potassium cyanide (37.8 g).[3]
-
Reaction: Heat the reaction mixture to 65°C and maintain for 3 hours.[3]
-
Work-up: After cooling to room temperature, add an MTBE/water (1/1) mixture. Separate the organic phase and wash it several times with water and then with a saturated NaCl solution.[3]
-
Isolation: Distill off the solvents to obtain the title compound.
-
Yield: This final cyanation step is reported to have a quantitative yield.[3]
Conclusion
The synthesis of this compound can be achieved through several viable routes. For industrial-scale production where cost and environmental impact are major considerations, the dehydrogenation of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile using a reusable ruthenium catalyst presents a highly attractive option, offering excellent yield and purity.[1] While the palladium-catalyzed version also provides high yields, the cost of the catalyst may be a limiting factor. The route starting from 7-methoxy-1-naphthoic acid offers a valuable alternative by avoiding the use of 7-methoxy-1-tetralone.[3] The older method involving DDQ is now largely considered obsolete due to its lower yield and the use of hazardous reagents.[3][4][5] Researchers and process chemists should carefully evaluate the pros and cons of each route based on their specific requirements for yield, purity, cost, and environmental sustainability.
References
- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN111377829A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 4. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 5. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 6. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Ru/C and Pd/C Catalysts in the Synthesis of 7-Methoxy-1-naphthylacetonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. 7-Methoxy-1-naphthylacetonitrile is a critical precursor in the production of agomelatine, an antidepressant medication. The final step in one common synthetic route involves the dehydrogenation of 7-methoxy-3,4-dihydro-1-naphthylacetonitrile. This guide provides a detailed comparison of two common catalysts for this transformation: Ruthenium on Carbon (Ru/C) and Palladium on Carbon (Pd/C), supported by experimental data from patent literature.
Performance Overview: Ru/C vs. Pd/C
The selection of a catalyst is a critical factor that influences reaction efficiency, cost, and environmental impact. Both Ru/C and Pd/C have been successfully employed for the synthesis of this compound. However, they exhibit notable differences in terms of yield, reusability, and cost-effectiveness.
| Catalyst | Substrate | Product | Yield | Purity | Key Advantages | Disadvantages |
| 5% Ru/C | 7-methoxy-3,4-dihydro-1-naphthylacetonitrile | This compound | 96.2% (initial run) | 99.3% | High yield, Catalyst can be recycled multiple times with minimal loss in activity, Lower cost | Not explicitly mentioned in the provided data |
| 5% Pd/C | (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile | (7-methoxy-1-naphthyl)acetonitrile | 90% | >99% | High yield and purity | Higher price, Susceptible to poisoning, Not readily recyclable[1] |
Experimental Protocols
Detailed methodologies for the synthesis using both catalysts are outlined below, providing a basis for reproducibility and further optimization.
Synthesis using 5% Ru/C Catalyst[1]
-
Reaction Setup: To a 500ml four-neck flask, add 50.0g (0.25 mol) of 7-methoxy-3,4-dihydro-1-naphthylacetonitrile and 350ml of toluene (B28343). Stir the mixture until the solid is completely dissolved.
-
Reagent Addition: Add 42.5g (0.34 mol) of allyl methacrylate (B99206) to the solution and stir for 10 minutes.
-
Catalyst Addition: Introduce 2.5g of 5% ruthenium/carbon (Ru/C) catalyst to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80°C and maintain stirring for 4 hours. The reaction progress is monitored by Gas Chromatography (GC). The reaction is considered complete when the raw material content is below 0.5%.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. The Ru/C catalyst is recovered by suction filtration and washed with a small amount of toluene for reuse.
-
Product Isolation: The filtrate and washing liquid are combined, and the solvent is removed under reduced pressure.
-
Crystallization: To the residue, add 300ml of a 65% ethanol-water solution and heat to 65°C to dissolve the solid. Cool the solution to 0°C and stir for 1 hour to induce crystallization.
-
Final Product: The crystalline product is collected by suction filtration, washed with a 50% ethanol-water solution, and dried to obtain 47.6g of this compound.
Synthesis using 5% Pd/C Catalyst[2]
-
Reaction Setup: In a 670-liter reactor, 12.6 kg of 5% palladium-on-carbon (Pd/C) in toluene is heated to reflux.
-
Substrate and Reagent Addition: A solution of 96.1 kg of (7-methoxy-3,4-dihydro-1-naphthalenyl)-acetonitrile dissolved in toluene is added, followed by the addition of 63.7 kg of allyl methacrylate.
-
Reaction Conditions: The reaction mixture is maintained at reflux, and the progress is monitored by vapor phase chromatography.
-
Work-up: Once the starting material is consumed, the reaction mixture is cooled to room temperature and filtered.
-
Product Isolation: The toluene is removed by evaporation under reduced pressure.
-
Crystallization: The resulting solid residue is recrystallized from an ethanol/water (80/20) mixture to yield the final product.
Experimental Workflow
The general workflow for the catalytic synthesis of this compound is depicted in the diagram below.
References
A Spectroscopic Comparison of 7-Methoxy-1-naphthylacetonitrile and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 7-Methoxy-1-naphthylacetonitrile and its common precursors. The objective is to offer a comprehensive resource for the identification, characterization, and purity assessment of these compounds, which are crucial in the synthesis of agomelatine, a novel antidepressant. The data presented is supported by experimental protocols to ensure reproducibility and facilitate its application in a research and development setting.
Introduction
This compound is a key intermediate in the industrial synthesis of agomelatine.[1][2] The purity and structural integrity of this intermediate and its precursors are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for monitoring the synthetic pathway and characterizing the chemical entities involved. This guide focuses on a comparative analysis of the spectroscopic data for this compound and its common precursors: 7-methoxy-1-tetralone (B20472), 7-methoxy-3,4-dihydro-1-naphthylacetonitrile, and 7-methoxy-1-naphthoic acid. Additionally, data for 7-methoxy-1-naphthalenemethanol is included as it represents a potential synthetic intermediate.
Synthesis and Logical Relationship
The synthesis of this compound can proceed through various pathways. A common route involves the conversion of 7-methoxy-1-tetralone to 7-methoxy-3,4-dihydro-1-naphthylacetonitrile, which is then aromatized to yield the final product.[3] An alternative pathway may involve the reduction of 7-methoxy-1-naphthoic acid to 7-methoxy-1-naphthalenemethanol, followed by subsequent conversion to the nitrile. The following diagram illustrates the logical relationship between these compounds in a plausible synthetic context.
Caption: Simplified synthetic pathways to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
¹H NMR Spectral Data
Solvent: CDCl₃ (unless otherwise specified)
| Compound Name | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 8.01 (d, J=7.8 Hz, 1H), 7.78 (d, J=9.0 Hz, 1H), 7.55 (d, J=8.1 Hz, 1H), 7.34 (dd, J=7.8, 7.5 Hz, 1H), 7.22 (dd, J=9.0, 2.4 Hz, 1H), 7.09 (d, J=2.1 Hz, 1H), 4.09 (s, 2H, -CH₂CN), 3.98 (s, 3H, -OCH₃)[3] |
| 7-Methoxy-1-tetralone | 8.03 (d, 1H), 6.85 (dd, 1H), 6.70 (d, 1H), 3.85 (s, 3H, -OCH₃), 2.95 (t, 2H), 2.65 (t, 2H), 2.15 (m, 2H)[3] |
| 7-Methoxy-3,4-dihydro-1-naphthylacetonitrile | 7.10-6.60 (m, 3H, Ar-H), 5.95 (t, 1H, vinylic-H), 3.79 (s, 3H, -OCH₃), 3.55 (s, 2H, -CH₂CN), 2.78 (t, 2H), 2.35 (m, 2H) |
| 7-Methoxy-1-naphthoic Acid | 10.5 (br s, 1H, -COOH), 8.20 (d, J = 8.8 Hz, 1H), 7.78 (d, J = 8.0 Hz, 1H), 7.50-7.10 (m, 3H), 3.95 (s, 3H, -OCH₃) |
| 7-Methoxy-1-naphthalenemethanol | 8.0-7.1 (m, 6H, Ar-H), 5.00 (s, 2H, -CH₂OH), 3.92 (s, 3H, -OCH₃), 2.3 (br s, 1H, -OH) |
¹³C NMR Spectral Data
Solvent: CDCl₃
| Compound Name | Chemical Shift (δ, ppm) |
| This compound | 158.0, 135.5, 130.0, 129.5, 128.8, 126.5, 125.0, 124.8, 118.5, 117.0, 105.0, 55.4 (-OCH₃), 23.0 (-CH₂CN) |
| 7-Methoxy-1-tetralone | 197.5 (C=O), 164.0, 146.5, 130.0, 129.5, 125.0, 113.5, 112.0, 55.5 (-OCH₃), 39.0, 30.0, 23.0[4] |
| 7-Methoxy-3,4-dihydro-1-naphthylacetonitrile | 158.5, 137.0, 130.0, 128.0, 127.5, 125.0, 123.0, 117.5, 113.0, 111.0, 55.3 (-OCH₃), 28.0, 23.0, 19.0 |
| 7-Methoxy-1-naphthoic Acid | 171.0 (C=O), 160.0, 136.0, 132.0, 131.0, 129.0, 127.0, 126.0, 125.0, 119.0, 104.0, 55.6 (-OCH₃) |
| 7-Methoxy-1-naphthalenemethanol | 157.5, 134.5, 131.0, 129.0, 128.5, 126.0, 125.5, 124.0, 118.0, 105.5, 63.0 (-CH₂OH), 55.3 (-OCH₃) |
Infrared (IR) Spectral Data
| Compound Name | Key IR Absorptions (cm⁻¹) |
| This compound | 2250 (C≡N stretch), 3050 (Ar C-H stretch), 2950 (Alkyl C-H stretch), 1620, 1580, 1500 (C=C stretch), 1250 (C-O stretch)[5] |
| 7-Methoxy-1-tetralone | 3050 (Ar C-H stretch), 2950 (Alkyl C-H stretch), 1680 (C=O stretch), 1610, 1570, 1500 (C=C stretch), 1260 (C-O stretch)[6] |
| 7-Methoxy-3,4-dihydro-1-naphthylacetonitrile | 3050 (Ar C-H stretch), 2950 (Alkyl C-H stretch), 2250 (C≡N stretch), 1610, 1570 (C=C stretch), 1250 (C-O stretch) |
| 7-Methoxy-1-naphthoic Acid | 3300-2500 (broad, O-H stretch), 3050 (Ar C-H stretch), 1690 (C=O stretch), 1620, 1580 (C=C stretch), 1250 (C-O stretch) |
| 7-Methoxy-1-naphthalenemethanol | 3600-3200 (broad, O-H stretch), 3050 (Ar C-H stretch), 2950 (Alkyl C-H stretch), 1620, 1580 (C=C stretch), 1250 (C-O stretch), 1030 (C-O stretch) |
Mass Spectrometry (MS) Data
| Compound Name | Molecular Formula | Molecular Weight | Key Mass-to-Charge Ratios (m/z) |
| This compound | C₁₃H₁₁NO | 197.24 | 197 (M⁺), 182 (M-CH₃)⁺, 156 (M-CH₃CN)⁺[3] |
| 7-Methoxy-1-tetralone | C₁₁H₁₂O₂ | 176.21 | 176 (M⁺), 148 (M-CO)⁺, 133 (M-CO-CH₃)⁺[5] |
| 7-Methoxy-3,4-dihydro-1-naphthylacetonitrile | C₁₃H₁₃NO | 199.25 | 199 (M⁺), 184 (M-CH₃)⁺, 158 (M-CH₃CN)⁺ |
| 7-Methoxy-1-naphthoic Acid | C₁₃H₁₂O₃ | 216.23 | 216 (M⁺), 199 (M-OH)⁺, 171 (M-COOH)⁺ |
| 7-Methoxy-1-naphthalenemethanol | C₁₂H₁₂O₂ | 188.22 | 188 (M⁺), 170 (M-H₂O)⁺, 157 (M-CH₂OH)⁺ |
Experimental Protocols
The following are representative experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
Data Acquisition: ¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00). For ¹³C NMR, a proton-decoupled sequence was used.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the material was mixed with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a thin film between sodium chloride (NaCl) plates.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced via direct infusion or after separation by gas chromatography (GC).
-
Instrumentation: A mass spectrometer operating in electron ionization (EI) mode was used.
-
Data Acquisition: Mass spectra were recorded over a mass range of m/z 50-500.
Conclusion
The spectroscopic data presented in this guide provides a clear and objective comparison of this compound and its key precursors. The distinct NMR, IR, and MS spectral features of each compound allow for their unambiguous identification and differentiation. This information is vital for researchers and scientists in the field of drug development for in-process control, quality assurance of starting materials, and final product characterization. The provided experimental protocols offer a foundation for obtaining reproducible and reliable data.
References
- 1. This compound, CAS No. 138113-08-3 - iChemical [ichemical.com]
- 2. 1-Naphthalenemethanol | C11H10O | CID 20908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Agomelatine and its Precursor, 7-Methoxy-1-naphthylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the antidepressant drug agomelatine (B1665654) and its synthetic precursor, 7-Methoxy-1-naphthylacetonitrile. The objective is to delineate the pharmacological profile of agomelatine, supported by experimental data, in contrast to its intermediate, for which there is a notable absence of biological activity data in publicly accessible literature. This comparison underscores the critical role of specific chemical moieties in conferring the therapeutic effects of agomelatine.
Executive Summary
Agomelatine is a well-characterized antidepressant with a unique pharmacological profile, acting as a potent agonist at melatonergic (MT1 and MT2) receptors and an antagonist at the serotonin (B10506) 5-HT2C receptor.[1] This dual mechanism is believed to contribute to its efficacy in treating major depressive disorder by resynchronizing circadian rhythms and increasing dopamine (B1211576) and norepinephrine (B1679862) release in the frontal cortex.[1][2] In stark contrast, this compound is primarily recognized as a chemical intermediate in the synthesis of agomelatine.[3] Extensive literature searches did not yield any significant data on its biological activity. A Material Safety Data Sheet (MSDS) for this compound explicitly states the compound is not bioactive.
Agomelatine: A Profile of a Dual-Action Antidepressant
Agomelatine's therapeutic effects are attributed to its synergistic action on two distinct receptor systems. It is a potent agonist at the MT1 and MT2 receptors, which are instrumental in regulating circadian rhythms.[4] Concurrently, it acts as an antagonist at the 5-HT2C receptor, a mechanism that leads to the disinhibition of dopaminergic and noradrenergic pathways in the prefrontal cortex.[2]
Quantitative Analysis of Receptor Binding and Functional Activity
The following table summarizes the binding affinities and functional activities of agomelatine at its primary targets.
| Target Receptor | Binding Affinity (Kᵢ) | Functional Activity | Reference |
| Melatonin (B1676174) MT1 | ~0.1 nM | Agonist | [1] |
| Melatonin MT2 | ~0.12 nM | Agonist | [1] |
| Serotonin 5-HT2C | ~631 nM (pKi = 6.2) | Neutral Antagonist | [1] |
| Serotonin 5-HT2B | ~660 nM (pKi = 6.6) | Antagonist | [1] |
Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
The characterization of agomelatine's biological activity relies on established in vitro assays.
Radioligand Receptor Binding Assays
These assays are employed to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Objective: To quantify the affinity of agomelatine for MT1, MT2, and 5-HT2C receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the human MT1, MT2, or 5-HT2C receptor) are prepared.
-
Competitive Binding: A fixed concentration of a specific radioligand (e.g., 2-[¹²⁵I]-iodomelatonin for MT receptors, or a specific radiolabeled antagonist for 5-HT2C receptors) is incubated with the cell membranes in the presence of varying concentrations of agomelatine.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from the unbound radioligand, typically via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of agomelatine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Assays: [³⁵S]GTPγS Binding Assay
This assay is used to determine the functional activity of a compound at a G-protein coupled receptor (GPCR), such as the 5-HT2C receptor. It can distinguish between agonists, antagonists, and inverse agonists.
Objective: To characterize agomelatine's functional activity at the 5-HT2C receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the 5-HT2C receptor are prepared.
-
Assay Setup: The membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of agomelatine, either alone or in the presence of a known 5-HT2C agonist (like serotonin).
-
G-Protein Activation: Agonist binding to the receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein. Antagonists will block this agonist-induced stimulation.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation counting after filtration.
-
Data Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity, while a blockage of agonist-induced binding indicates antagonist activity. Studies have shown that agomelatine antagonizes the 5-HT-induced binding of [³⁵S]GTPγS to G-proteins coupled to 5-HT2C receptors.[1]
Signaling Pathways and Chemical Synthesis
The following diagrams illustrate the proposed signaling pathway of agomelatine and its chemical relationship to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 3. Structural basis for ligand recognition at the human MT1 melatonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1564205B1 - Process for synthesizing (7-methoxy-1-naphthyl) acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
Comparative Guide to the Synthesis and Properties of 7-Methoxy-1-naphthylacetonitrile and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and properties of 7-Methoxy-1-naphthylacetonitrile and its analogs. This compound is a key intermediate in the synthesis of Agomelatine (B1665654), a novel antidepressant with a unique pharmacological profile as a melatonergic agonist (MT1/MT2) and a serotonin (B10506) 5-HT2C receptor antagonist.[1][2] The exploration of its analogs is crucial for the development of new therapeutic agents with potentially improved efficacy, selectivity, and metabolic stability.
Comparative Synthesis and Physicochemical Properties
The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common strategy involves the cyanation of a suitable naphthylmethyl halide or the dehydration of a corresponding acetamide. The choice of starting material and synthetic route can significantly impact the overall yield and purity of the final product. Below is a comparison of this compound with its parent compound, 1-Naphthylacetonitrile.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Synthetic Precursor | Typical Cyanation Reagent | Reference |
| This compound | ![]() | C₁₃H₁₁NO | 197.23 | 82-84 | 1-(chloromethyl)-7-methoxynaphthalene (B1149643) | KCN or NaCN | [3][4] |
| 1-Naphthylacetonitrile | ![]() | C₁₂H₉N | 167.21 | 33-35 | 1-(chloromethyl)naphthalene | NaCN | [5][6] |
Biological Activity and Structure-Activity Relationships (SAR)
The primary biological relevance of this compound lies in its role as a precursor to Agomelatine. The methoxy (B1213986) group at the 7-position is a key structural feature for the high affinity of Agomelatine to melatonin (B1676174) receptors.[1] Studies on Agomelatine analogs have provided insights into the structure-activity relationships (SAR) for this class of compounds.
| Analog Class | Modification | Impact on Biological Activity | Reference |
| Agomelatine Analogs | Variation of the N-acetyl side chain | Replacement of the N-acetyl group with other functionalities can modulate MT1/MT2 receptor affinity and selectivity. | [7] |
| 7-Substituted Melatonin Analogs | Introduction of substituents at the 7-position of melatonin | 7-substituents, such as bromine, were found to reduce agonist potency at melatonin receptors, suggesting that the receptor pocket around this position is sensitive to steric and electronic changes. | [8] |
Experimental Protocols
General Synthesis of 1-Naphthylacetonitrile from 1-(chloromethyl)naphthalene
This protocol describes a typical procedure for the synthesis of the parent compound, 1-Naphthylacetonitrile, which can be adapted for substituted analogs.
Materials:
-
1-(chloromethyl)naphthalene
-
Sodium cyanide (NaCN)
-
Water
Procedure:
-
A mixture of 695g of 1-(chloromethyl)naphthalene, 1500ml of methanol, and 475ml of water is prepared.
-
350g of sodium cyanide is added to the mixture.
-
The mixture is heated to boiling and refluxed with stirring for 2 hours.
-
After the reaction, 1300ml of methanol is evaporated.
-
The reaction mixture is cooled, and the product is washed with water until neutral.
-
The final product, 1-Naphthylacetonitrile, is obtained.[5][6]
Synthesis of this compound via Cyanation
This protocol outlines a common method for the synthesis of the title compound.
Materials:
-
1-(chloromethyl)-7-methoxynaphthalene
-
Potassium cyanide (KCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
Procedure:
-
A solution of 1-(chloromethyl)-7-methoxynaphthalene is prepared in a mixture of DMSO and water.
-
1.2 equivalents of potassium cyanide are added to the solution.
-
The reaction mixture is heated to 65°C and maintained at this temperature for 3 hours.
-
After cooling to room temperature, a mixture of methyl tert-butyl ether (MTBE) and water (1:1) is added.
-
The aqueous phase is separated and the organic phase is washed several times with water and then with a saturated sodium chloride solution.
-
The solvent is removed by distillation to yield this compound.[3]
Synthetic Workflow Diagram
The following diagram illustrates a generalized synthetic pathway for 7-substituted-1-naphthylacetonitrile analogs, starting from the corresponding substituted naphthoic acid. This multi-step process involves reduction of the carboxylic acid to an alcohol, conversion to a leaving group (e.g., a halide), and subsequent cyanation.
Caption: Generalized synthetic workflow for 7-substituted-1-naphthylacetonitrile analogs.
Conclusion
The synthesis of this compound and its analogs is a critical area of research for the development of novel therapeutics targeting the melatonergic and serotonergic systems. The choice of synthetic route and the nature of the substituent on the naphthalene (B1677914) ring are key determinants of the final product's properties and, ultimately, its biological activity. Further comparative studies on a wider range of analogs are warranted to fully elucidate the structure-activity relationships and to identify new lead compounds for drug development.
References
- 1. jcbms.org [jcbms.org]
- 2. researchgate.net [researchgate.net]
- 3. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 4. 1-Naphthylacetonitrile | CAS#:7498-57-9 | Chemsrc [chemsrc.com]
- 5. 1-Naphthylacetonitrile | 132-75-2 [chemicalbook.com]
- 6. 1-Naphthylacetonitrile CAS#: 132-75-2 [m.chemicalbook.com]
- 7. Synthesis and pharmacological evaluation of a series of the agomelatine analogues as melatonin MT1 /MT2 agonist and 5-HT2C antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Fluorescent Properties of Substituted Naphthylacetonitriles
For Researchers, Scientists, and Drug Development Professionals
Naphthylacetonitrile derivatives are emerging as a versatile class of fluorophores with potential applications in cellular imaging, sensing, and as building blocks in medicinal chemistry. Their rigid, aromatic naphthalene (B1677914) core provides a foundation for strong fluorescence, which can be finely tuned through the strategic placement of various substituents. This guide offers a comparative analysis of the fluorescent properties of substituted naphthylacetonitriles, supported by experimental data, to aid in the selection and design of probes for specific research applications.
Data Presentation: Photophysical Properties of Substituted Naphthalenes
| Compound | Substituent(s) | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ, ns) |
| Naphthalene | None | Cyclohexane | 275 | 323 | 0.23 | 96 |
| 1-(Trimethylsilyl)naphthalene | 1-TMS | Cyclohexane | 283 | 328 | 0.30 | 85 |
| 1,4-Bis(trimethylsilyl)naphthalene | 1,4-di-TMS | Cyclohexane | 292 | 333 | 0.54 | 45 |
| 1-Cyano-4-(trimethylsilyl)naphthalene | 1-CN, 4-TMS | Cyclohexane | 318 | 341 | 0.60 | 12 |
| 1-Methoxy-4-(trimethylsilyl)naphthalene | 1-MeO, 4-TMS | Cyclohexane | 301 | 337 | 0.40 | 8.1 |
| 1,4-Dicyanonaphthalene | 1,4-di-CN | Cyclohexane | 328 | 346 | 0.73 | 11.4 |
| 1,4-Dimethoxynaphthalene | 1,4-di-MeO | Cyclohexane | 305 | 340 | 0.35 | 7.5 |
Data sourced from a study on silyl-substituted naphthalene derivatives, which provides insights into the effects of various functional groups on the naphthalene chromophore.[1]
Structure-Property Relationships
The data reveals several key relationships between the nature and position of substituents and the resulting fluorescent properties:
-
Effect of Silyl (B83357) Groups: The introduction of trimethylsilyl (B98337) (TMS) groups at the 1- and 1,4-positions of the naphthalene ring leads to a bathochromic (red) shift in both the absorption and emission maxima.[1] Furthermore, silyl substitution generally results in an increase in the fluorescence quantum yield.[1]
-
Electron-Donating and Withdrawing Groups: The presence of both electron-donating (e.g., methoxy, -OCH₃) and electron-withdrawing (e.g., cyano, -CN) groups also induces a bathochromic shift.[1] This suggests that substitution, in general, extends the π-conjugation of the naphthalene system, thereby lowering the energy gap between the ground and excited states.
-
Quantum Yield Enhancement: Notably, the 1,4-dicyanonaphthalene exhibits a high quantum yield of 0.73.[1] This highlights the potential for designing highly emissive probes by incorporating suitable electron-withdrawing groups.
In more complex systems, such as anthracene-naphthylacetonitrile derivatives, strong solid-state fluorescence has been observed, with quantum yields reaching up to 18.2%.[2] This underscores the potential for developing highly fluorescent materials based on the naphthylacetonitrile scaffold for applications in materials science.
Experimental Protocols
Accurate determination of fluorescence quantum yield is crucial for characterizing and comparing fluorescent probes. The relative method, using a well-characterized standard, is a widely adopted technique.
Relative Quantum Yield Determination
This method involves comparing the fluorescence intensity of the sample of interest to that of a standard with a known quantum yield.
1. Materials and Instruments:
- Spectroscopic grade solvents
- Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.546)
- UV-Vis spectrophotometer
- Fluorometer
2. Procedure:
- Sample Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Absorption Spectra: Record the UV-Vis absorption spectra for all solutions.
- Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.
- Data Analysis: The quantum yield of the sample (Φ_s) can be calculated using the following equation:
3. Graphical Method:
- Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
- The slope of these plots (Grad) is proportional to the quantum yield.
- The quantum yield of the sample can then be calculated as:
Visualizations
The following diagrams illustrate the general workflow for characterizing the fluorescent properties of substituted naphthylacetonitriles and the fundamental relationship between molecular structure and fluorescence.
Caption: Experimental workflow for comparing fluorescent properties.
Caption: Structure-property relationships in fluorescent molecules.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Methoxy-1-naphthylacetonitrile
Data Presentation: A Comparative Overview
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the expected performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of 7-Methoxy-1-naphthylacetonitrile, based on data from analogous compounds.
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection. | Measurement of light absorbance by the analyte in a solution. |
| Specificity | High | Very High | Low to Moderate |
| Linearity (r²) | > 0.999[1] | > 0.998[2] | > 0.999[3] |
| Accuracy (% Recovery) | 98.0 - 102.0%[4] | 97.5 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0%[1][4] | < 5.0%[2] | < 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | ~1 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | ~3 µg/mL |
| Analysis Time | ~15-20 minutes | ~25-30 minutes | ~5 minutes |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound by HPLC-UV, GC-MS, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is well-suited for the routine quality control and purity assessment of this compound.[5]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and water is often employed.[5] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 231 nm.[5]
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent like methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This highly sensitive and selective method is ideal for identifying and quantifying this compound, especially at trace levels or in complex matrices.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Mass Spectrometer: Operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
-
Ion Source Temperature: 230 °C.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in a suitable solvent, filter, and dilute to the appropriate concentration range.
UV-Vis Spectrophotometry Method
This method is a simpler and faster technique, suitable for a preliminary estimation of the concentration of this compound in relatively pure samples.
Instrumentation and Conditions:
-
Spectrophotometer: A standard UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
-
Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a solution of the compound across the UV range (e.g., 200-400 nm). For naphthalene (B1677914) derivatives, strong absorption is expected in the UV region.[7][8]
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of known concentration of this compound in a UV-transparent solvent (e.g., ethanol (B145695) or methanol).
-
Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards and dilute to obtain an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
Mandatory Visualization
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical flow of the three compared analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. hpst.cz [hpst.cz]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Gas chromatograph–mass spectrometry determination of carcinogenic naphthalene, anthracene, phenanthrene and fluorene in the Bangsai river water of Bangladesh - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 7-Methoxy-1-naphthylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methods for 7-Methoxy-1-naphthylacetonitrile, a key intermediate in the synthesis of the antidepressant agomelatine (B1665654). The following sections detail the experimental protocols for prominent synthetic routes, present a comparative analysis of their performance, and offer a visual representation of the synthetic pathways.
Comparative Analysis of Synthesis Methods
The synthesis of this compound has been approached through several distinct pathways, primarily differing in the choice of starting material and the method of aromatization. The following table summarizes the quantitative data from key methods described in the literature, offering a clear comparison of their efficacy.
| Starting Material | Key Reagents/Catalysts | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 7-Methoxy-1-tetralone | LiCH₂CN, DDQ, Acid | - | Three-step process | 76 (overall) | Not Specified | [1][2] |
| 7-Methoxy-1-tetralone | Cyanoacetic acid, Benzylamine, 5% Pd/C, Allyl methacrylate (B99206) | Toluene (B28343) | Reflux | 87-91 | >99 | [2][3][4] |
| 7-Methoxy-3,4-dihydro-1-naphthaleneacetonitrile | 5% Ruthenium/Carbon, Allyl methacrylate | Toluene | 80°C, 4 hours | 96.2 | 99.3 | [5][6] |
| 7-Methoxy-3,4-dihydro-1-naphthaleneacetonitrile | 5% Ruthenium/Carbon, Allyl methacrylate | Ethanol | 70°C, 6 hours | 94.7 | 99.5 | [5] |
| 7-Methoxy-1-naphthoic acid | Reducing agent, Cyanation reagent | DMSO/Water | 65°C, 3 hours | Quantitative | Not Specified | [1] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Synthesis from 7-Methoxy-1-tetralone via Dehydrogenation with Palladium on Carbon
This widely cited method involves a two-step process starting from 7-methoxy-1-tetralone.
-
Step A: Synthesis of (7-Methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile In a 670-liter reactor, 85.0 kg of 7-methoxy-1-tetralone, 60.3 kg of cyanoacetic acid, and 15.6 kg of heptanoic acid are mixed in toluene with 12.7 kg of benzylamine.[4] The mixture is heated to reflux. After the reaction is complete, the solution is cooled and filtered. The resulting filtrate is washed with a 2N sodium hydroxide (B78521) solution and then with water until neutral. The solvent is removed by evaporation, and the solid residue is recrystallized from an ethanol/water (80/20) mixture to yield the product.[4]
-
Step B: Synthesis of (7-Methoxy-1-naphthyl)acetonitrile In a 670-liter reactor, 12.6 kg of 5% palladium-on-carbon in toluene is heated to reflux.[4] A solution of 96.1 kg of (7-methoxy-3,4-dihydro-1-naphthalenyl)-acetonitrile in toluene is added, followed by 63.7 kg of allyl methacrylate.[3] The reaction is maintained at reflux and monitored by vapor phase chromatography. Upon completion, the mixture is cooled and filtered. The toluene is evaporated, and the resulting solid is recrystallized from an ethanol/water (80/20) mixture to yield this compound.[3]
Method 2: Synthesis from 7-Methoxy-3,4-dihydro-1-naphthaleneacetonitrile via Dehydrogenation with Ruthenium on Carbon
This method offers an alternative dehydrogenation catalyst.
-
Procedure: To a 500 ml four-necked flask, add 50.0 g (0.25 mol) of 7-methoxy-3,4-dihydro-1-naphthaleneacetonitrile and 350 ml of toluene.[5][6] Stir until dissolved. Add 42.5 g (0.34 mol) of allyl methacrylate and stir for 10 minutes. Then, add 2.5 g of 5% ruthenium/carbon.[5][6] Heat the mixture to 80°C and stir for 4 hours.[5][6] After the reaction is complete, cool the mixture to room temperature and filter to recover the catalyst. The filtrate is concentrated under reduced pressure. The residue is dissolved in 300 ml of a 65% ethanol-water solution by heating to 65°C, then cooled to 0°C to crystallize. The product is collected by filtration, washed with a 50% ethanol-water solution, and dried.[6]
Method 3: Synthesis from 7-Methoxy-1-naphthoic Acid
This route provides an alternative starting material for the synthesis.
-
Procedure: The synthesis begins with the reduction of 7-methoxy-1-naphthoic acid to the corresponding alcohol. The hydroxyl group is then converted into a suitable leaving group. The final step involves the reaction of this intermediate with a cyanation reagent. For the cyanation step, the intermediate is dissolved in a mixture of DMSO (30 ml/g) and water (5 ml/g), and 1.2 equivalents of potassium cyanide are added.[1] The reaction mixture is heated to 65°C and maintained for 3 hours. After cooling to room temperature, an MTBE/water (1/1) mixture is added. The organic phase is separated, washed multiple times with water and then with a saturated NaCl solution. The solvent is distilled off to obtain the final product.[1]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the key starting materials and intermediate steps.
References
- 1. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 2. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 3. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 4. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN111377829A - Preparation method of this compound - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of 7-Methoxy-1-naphthylacetonitrile: Economic and Environmental Perspectives
For Researchers, Scientists, and Drug Development Professionals
The production of 7-Methoxy-1-naphthylacetonitrile, a key intermediate in the synthesis of the antidepressant Agomelatine (B1665654), is of significant interest to the pharmaceutical industry. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for sustainable and economically viable drug manufacturing. This guide provides an objective comparison of three prominent synthetic pathways to this compound, starting from 7-Methoxy-1-tetralone, 7-Methoxy-1-naphthoic acid, and 2-Naphthyl methyl ether. The comparison is supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable pathway for their specific needs.
At a Glance: Comparison of Synthesis Pathways
The following table summarizes the key economic and environmental parameters for each of the three synthesis pathways.
| Parameter | Pathway 1: From 7-Methoxy-1-tetralone | Pathway 2: From 7-Methoxy-1-naphthoic acid | Pathway 3: From 2-Naphthyl methyl ether |
| Starting Material Cost | High[1] | Moderate | Low |
| Overall Yield | ~82% | ~91% (for the final two steps) | High (individual steps >88%)[2] |
| Number of Steps | 2 | 3 | 3 (hypothesized) |
| Key Reagents & Catalysts | Cyanoacetic acid, Heptanoic acid, Aniline/Benzylamine, Pd/C or Ru/C, Allyl methacrylate | BH3-THF, Mesyl chloride, KCN | POCl3, DMF, Hydroxylamine, Acetic anhydride |
| Reaction Conditions | High temperatures (reflux) | Mild to moderate temperatures | Moderate to high temperatures |
| Environmental Concerns | Use of toluene (B28343) (solvent), potential for heavy metal catalyst residues. An older, less favorable route uses hazardous DDQ and benzene[1][2][3]. | Use of borane (B79455) reagents, potassium cyanide (highly toxic), and various organic solvents. | Use of phosphorus oxychloride and DMF (Vilsmeier-Haack reagent), generation of inorganic salts. |
| Industrial Applicability | Well-established and patented for industrial scale[4]. | Patented as an industrially advantageous process[1]. | Potentially very cost-effective due to cheap starting material, but requires more steps. |
Pathway 1: Synthesis from 7-Methoxy-1-tetralone
This is a widely cited and industrially practiced route. The modern approach involves a two-step process that avoids the hazardous reagents of older methods.
Logical Workflow for Pathway 1
References
- 1. US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 2. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 3. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 7-Methoxy-1-naphthylacetonitrile: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 7-Methoxy-1-naphthylacetonitrile (CAS No. 138113-08-3), a compound recognized for its role in organic synthesis, ensuring its proper disposal is a critical aspect of laboratory safety and environmental responsibility.[1][2] This substance is classified as toxic if swallowed, in contact with skin, or if inhaled, necessitating strict adherence to disposal protocols.[3][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and comply with all local, regional, and national regulations governing chemical waste.[4] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
Recommended Disposal Procedure: Incineration
The primary recommended method for the disposal of this compound is incineration.[7] This process should be carried out in a licensed hazardous waste incineration facility equipped with afterburners and scrubbers to manage the release of potentially toxic combustion byproducts, such as nitrogen oxides.[7]
For laboratory-scale quantities, the following step-by-step procedure, based on best practices for the disposal of toxic nitrile compounds, should be followed:
Step 1: Segregation and Collection
-
Designate a specific, clearly labeled, and sealed waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid hazardous reactions.
Step 2: Dissolution in a Combustible Solvent
-
Under a certified chemical fume hood, carefully dissolve the this compound waste in a suitable combustible solvent.
-
Recommended solvents include those that are miscible with the compound and have a high heat of combustion, such as ethanol (B145695) or a mixture of solvents approved by your institution's environmental health and safety (EHS) department.
-
The concentration of the nitrile in the solvent should be kept low to ensure safe and complete combustion. While specific ratios depend on the incinerator's capabilities, a general guideline is to maintain a concentration below 10%.
Step 3: Secure Storage Pending Disposal
-
Tightly seal the container holding the dissolved nitrile waste.
-
Store the container in a designated, well-ventilated, and secure hazardous waste storage area, away from incompatible materials.
-
Ensure the container is properly labeled with the contents, associated hazards, and the date of accumulation.
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by a licensed and certified waste disposal contractor.
-
Provide the contractor with a detailed inventory of the waste, including the SDS for this compound.
Quantitative Data Summary
| Parameter | Guideline | Source/Rationale |
| Hazard Classification | Toxic (Oral, Dermal, Inhalation) | [3][4] |
| Primary Disposal Method | Incineration | [7] |
| Recommended Solvent for Dissolution | Combustible solvents (e.g., ethanol) | General laboratory best practice |
| Suggested Concentration in Solvent | < 10% | Prudent safety measure for incineration |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | [5][6] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Safety and Disposal Steps
Caption: Logical flow from hazard assessment to final disposal documentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]
- 3. reed.edu [reed.edu]
- 4. echemi.com [echemi.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling 7-Methoxy-1-naphthylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 7-Methoxy-1-naphthylacetonitrile (CAS No. 138113-08-3). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
This compound is classified as a hazardous substance that is toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye and skin irritation.[1][2] Adherence to the safety protocols outlined below is imperative.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for any procedure involving this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used when there is a splash hazard.[3] | To protect eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). It is recommended to wear two pairs of nitrile gloves if the substance is fatal in contact with skin. | To prevent skin contact. Gloves must be inspected prior to use and changed immediately if contaminated.[3] |
| Body Protection | A fully fastened laboratory coat, preferably a chemical-resistant or fire-retardant gown.[3][4] | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder outside of a fume hood.[4][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[3] | To prevent inhalation of airborne particles.[4] |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Quantitative Exposure and Glove Data
| Parameter | Value | Source and Notes |
| Occupational Exposure Limits (OELs) | No data available | No specific Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) has been established. Handle with a high degree of caution in a well-ventilated area.[6] |
| Glove Breakthrough Time | Not specified for this compound | Nitrile gloves generally offer good resistance to weak acids, bases, and many organic solvents.[2][3] However, their performance against specific chemicals can vary. Always consult the glove manufacturer's chemical resistance data for the specific solvent being used. For prolonged or immersive contact, consider thicker gloves or alternative materials like Butyl rubber for highly corrosive substances.[7] |
Experimental Protocol: Safe Handling of this compound Powder
This step-by-step protocol outlines the procedure for safely weighing and preparing a solution of this compound.
1. Preparation and Area Designation:
-
Identify and designate a specific work area for handling the compound, such as a chemical fume hood.[8]
-
Cover the work surface with absorbent, leak-proof bench pads.
-
Ensure all necessary PPE is readily available and in good condition.
-
Have a chemical spill kit accessible.
2. Weighing the Compound (Tare Method):
-
To minimize exposure, it is recommended to purchase the powder in pre-weighed amounts if possible.[1]
-
If weighing is necessary, use the "tare method" to avoid handling the open powder on the balance.[1]
-
Place a labeled, empty, and sealable container on the analytical balance and tare it.[1]
-
Move the tared container to the designated fume hood.
-
Carefully add the desired amount of this compound powder to the container using a clean spatula.[1]
-
Securely close the container.[1]
-
Return the closed container to the balance to record the final weight.[1]
-
If the powder is static, an anti-static gun can be used inside the hood to minimize dispersal.
3. Solution Preparation:
-
All solution preparation must be conducted within a chemical fume hood.
-
Slowly add the desired solvent to the container with the pre-weighed powder to avoid splashing.
-
If the solvent is volatile, ensure the fume hood sash is at the appropriate height.
-
Cap and mix the solution until the solid is fully dissolved.
4. Post-Handling and Decontamination:
-
Wipe down the designated work area and any equipment used with a suitable solvent (e.g., ethanol), followed by a soap and water solution.
-
Dispose of all contaminated disposable materials, including bench pads and weighing paper, as hazardous chemical waste.
-
Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye and face protection).
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound, including empty containers, contaminated PPE, and cleaning materials, must be collected in a clearly labeled, sealed container for hazardous waste.[9]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour chemical waste down the drain.[9]
-
Disposal Method: All chemical waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations.[10] While nitrile gloves are not typically recycled when contaminated with hazardous chemicals, some specialized recycling programs may exist.[11][12]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
References
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. soscleanroom.com [soscleanroom.com]
- 3. aibonsafety.com [aibonsafety.com]
- 4. gloves.com [gloves.com]
- 5. sgnitrilegloves.com [sgnitrilegloves.com]
- 6. echemi.com [echemi.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 11. earthsafeppe.com [earthsafeppe.com]
- 12. ecogloves.co [ecogloves.co]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


